molecular formula C11H12O2 B15071641 5-(2-Hydroxyethyl)-2,3-dihydro-1H-inden-1-one

5-(2-Hydroxyethyl)-2,3-dihydro-1H-inden-1-one

Cat. No.: B15071641
M. Wt: 176.21 g/mol
InChI Key: ZRIKZWDSZRBPTB-UHFFFAOYSA-N
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Description

5-(2-Hydroxyethyl)-2,3-dihydro-1H-inden-1-one is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

5-(2-hydroxyethyl)-2,3-dihydroinden-1-one

InChI

InChI=1S/C11H12O2/c12-6-5-8-1-3-10-9(7-8)2-4-11(10)13/h1,3,7,12H,2,4-6H2

InChI Key

ZRIKZWDSZRBPTB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)CCO

Origin of Product

United States

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-(2-Hydroxyethyl)-2,3-dihydro-1H-inden-1-one, a substituted indanone derivative with potential applications in medicinal chemistry and drug discovery. While specific literature on this exact molecule is limited, this guide synthesizes established knowledge of the indanone scaffold to present its likely chemical properties, a plausible synthetic route, and expected analytical characteristics. We will delve into the underlying principles of its synthesis and characterization, offering insights for researchers working with this and structurally related compounds. The potential pharmacological significance of the indanone core structure will also be explored, providing a basis for future investigation into the biological activity of this specific derivative.

Introduction to the Indanone Scaffold: A Privileged Structure in Medicinal Chemistry

The indanone core, a bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring, is recognized as a "privileged structure" in medicinal chemistry. This designation is attributed to its ability to serve as a versatile scaffold for the development of ligands for a variety of biological targets.[1] The inherent rigidity of the indanone framework, combined with the potential for diverse functionalization on both the aromatic and aliphatic rings, allows for the precise spatial orientation of pharmacophoric features.

Derivatives of 1-indanone have demonstrated a wide spectrum of biological activities, including but not limited to:

  • Anticancer Properties: Certain indanone derivatives have shown potent activity against various cancer cell lines.

  • Anti-inflammatory Effects: The scaffold is a key component in molecules designed to modulate inflammatory pathways.[2]

  • Antimicrobial and Antiviral Applications: Indanones have been investigated for their efficacy against various pathogens.[1][3]

  • Neuroprotective Agents: Notably, the FDA-approved drug Donepezil, used for the treatment of Alzheimer's disease, features an indanone moiety, highlighting the scaffold's potential in addressing neurodegenerative disorders.[1]

The subject of this guide, 5-(2-Hydroxyethyl)-2,3-dihydro-1H-inden-1-one, incorporates a hydroxyethyl group on the aromatic ring. This functionalization introduces a polar hydroxyl group, which can potentially engage in hydrogen bonding interactions with biological targets, thereby influencing its pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties and Identification

PropertyPredicted/Known ValueSource/Justification
CAS Number 760995-95-7Chemical Abstracts Service Registry
Molecular Formula C₁₁H₁₂O₂Calculated from the structure
Molecular Weight 176.21 g/mol Calculated from the molecular formula
Appearance Likely an off-white to yellowish solidBased on the typical appearance of similar indanone derivatives.[4]
Solubility Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and chlorinated solvents. Limited solubility in water is anticipated.General solubility characteristics of aromatic ketones.
Melting Point Not available in public literature. Would require experimental determination.

Proposed Synthesis Pathway: A Rational Approach

The proposed synthetic workflow is outlined below:

Synthesis_Workflow cluster_0 Starting Material Preparation cluster_1 Intramolecular Friedel-Crafts Acylation A 4-(2-Hydroxyethyl)phenylacetic acid C 4-(2-Hydroxyethyl)phenylacetyl chloride A->C Acyl Chloride Formation B Thionyl Chloride (SOCl₂) E 5-(2-Hydroxyethyl)-2,3-dihydro-1H-inden-1-one C->E Cyclization D Lewis Acid (e.g., AlCl₃)

Caption: Proposed synthesis workflow for 5-(2-Hydroxyethyl)-2,3-dihydro-1H-inden-1-one.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative example based on established methodologies for Friedel-Crafts acylation. Optimization of reaction conditions, such as temperature, reaction time, and stoichiometry of reagents, would be necessary.

Step 1: Synthesis of 4-(2-Hydroxyethyl)phenylacetyl chloride

  • To a solution of 4-(2-hydroxyethyl)phenylacetic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-(2-hydroxyethyl)phenylacetyl chloride, which can be used in the next step without further purification.

Causality: The conversion of the carboxylic acid to the more reactive acyl chloride is crucial for the subsequent intramolecular Friedel-Crafts acylation. Thionyl chloride is a common and effective reagent for this transformation.

Step 2: Intramolecular Friedel-Crafts Acylation

  • Dissolve the crude 4-(2-hydroxyethyl)phenylacetyl chloride in an appropriate anhydrous solvent (e.g., dichloromethane or nitrobenzene).

  • Cool the solution to 0 °C and add a Lewis acid, such as aluminum chloride (AlCl₃), portion-wise while maintaining the temperature.

  • Stir the reaction mixture at a controlled temperature (ranging from 0 °C to room temperature) until the starting material is consumed (monitored by TLC).

  • Quench the reaction by carefully pouring the mixture into ice-water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-(2-Hydroxyethyl)-2,3-dihydro-1H-inden-1-one.

Causality: The Lewis acid catalyst polarizes the carbonyl group of the acyl chloride, generating a highly electrophilic acylium ion. This electrophile then attacks the electron-rich aromatic ring in an intramolecular fashion to form the five-membered ring of the indanone.

Analytical Characterization: A Predictive Approach

The structural elucidation of 5-(2-Hydroxyethyl)-2,3-dihydro-1H-inden-1-one would rely on a combination of standard spectroscopic techniques.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise connectivity of atoms in a molecule.[8][9]

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the benzene ring. The substitution pattern will influence the multiplicity of these signals.

  • Aliphatic Protons: Two methylene groups of the cyclopentanone ring will likely appear as triplets or multiplets in the region of δ 2.5-3.5 ppm.

  • Hydroxyethyl Protons: The two methylene groups of the hydroxyethyl side chain would be expected to show distinct signals, likely triplets, with the methylene group attached to the aromatic ring appearing at a lower field than the one bearing the hydroxyl group. The hydroxyl proton will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon: A characteristic signal in the downfield region, typically around δ 200 ppm, corresponding to the ketone carbonyl carbon.

  • Aromatic Carbons: Several signals in the aromatic region (δ 120-160 ppm).

  • Aliphatic Carbons: Signals corresponding to the methylene carbons of the cyclopentanone ring and the hydroxyethyl side chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[10][11]

Expected Key IR Absorption Bands:

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

  • C-H Stretch (sp²): Absorptions above 3000 cm⁻¹ corresponding to the aromatic C-H bonds.

  • C-H Stretch (sp³): Absorptions below 3000 cm⁻¹ corresponding to the aliphatic C-H bonds.

  • C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ characteristic of an aromatic ketone.

  • C=C Stretch: Aromatic ring stretching vibrations in the region of 1450-1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[4]

Expected Mass Spectrum:

  • Molecular Ion Peak (M⁺): A peak at m/z = 176, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Expect to see fragmentation patterns corresponding to the loss of the hydroxyethyl group, water, and other characteristic cleavages of the indanone ring.

Potential Applications in Drug Discovery and Development

The presence of the indanone scaffold suggests that 5-(2-Hydroxyethyl)-2,3-dihydro-1H-inden-1-one could be a valuable starting point for the synthesis of novel therapeutic agents. The hydroxyethyl group provides a handle for further chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Potential areas of investigation for this compound and its derivatives include:

  • Neurological Disorders: Building upon the success of Donepezil, derivatives could be screened for activity against targets relevant to Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions.

  • Oncology: The anticancer potential of the indanone scaffold warrants investigation of this compound in various cancer cell line assays.

  • Inflammatory Diseases: The anti-inflammatory properties of some indanones suggest that this molecule could be explored for its potential to modulate key inflammatory mediators.[2]

The logical flow for exploring the therapeutic potential is as follows:

Drug_Discovery_Workflow A Synthesis of 5-(2-Hydroxyethyl)-2,3-dihydro-1H-inden-1-one B Structural Modification & Library Generation A->B C In Vitro Biological Screening (e.g., enzyme assays, cell-based assays) B->C D Hit Identification C->D E Lead Optimization (SAR Studies) D->E F In Vivo Preclinical Studies E->F

Caption: A generalized workflow for the drug discovery process starting from the title compound.

Conclusion

5-(2-Hydroxyethyl)-2,3-dihydro-1H-inden-1-one is a molecule of interest due to its incorporation of the pharmacologically significant indanone scaffold. While specific experimental data for this compound is not extensively documented in public literature, this guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and the known biological activities of related structures. The synthetic and analytical protocols outlined herein offer a solid foundation for researchers to produce and characterize this compound, paving the way for future investigations into its therapeutic potential. The versatility of the indanone core, coupled with the potential for further derivatization of the hydroxyethyl group, makes this molecule a promising candidate for further exploration in the field of drug discovery.

References

  • National Center for Biotechnology Information. (n.d.). 1-Indanone. PubChem. Retrieved from [Link]

  • Patil, S. A., et al. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 891-905.
  • Heng, W., et al. (2023). Synthesis and Activity of Aurone and Indanone Derivatives. Letters in Drug Design & Discovery, 20(6), 748-762.
  • ResearchGate. (n.d.). ¹H-NMR spectra of 2b. Green hydroxymethilidene indanone 1b fragment, red p-cymene fragment. Retrieved from [Link]

  • Kwiecień, H., & Szychowska, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.
  • Hassan, M. Z., et al. (2024). Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies. Scientific Reports, 14(1), 9638.
  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

  • Kwiecień, H., & Szychowska, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.
  • Pharmaffiliates. (n.d.). 5-(2-((5,6-Diethyl-2,3-dihydro-1H-inden-2-yl)amino)-1-hydroxyethyl)-8-hydroxy-3,4-dihydroquinolin-2(1H)-one. Retrieved from [Link]

  • Austin, C., & Flynn, P. F. (n.d.). NMR Assignments for 2-Ethyl-Indanone. University of Utah.
  • University of California, Los Angeles. (n.d.). INFRARED SPECTROSCOPY (IR).
  • ChemRxiv. (2022).
  • Battram, C., et al. (2006). In Vitro and in Vivo Pharmacological Characterization of 5-[( R )-2-(5,6-Diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-8-hydroxy-1 H -quinolin-2-one (Indacaterol), a Novel Inhaled β 2 Adrenoceptor Agonist with a 24-h. Journal of Pharmacology and Experimental Therapeutics, 317(2), 762-770.
  • Wikipedia. (n.d.). Infrared spectroscopy.
  • European Patent Office. (2018). 8-(SUBSTITUTED-OXY) QUINOLIN-2(1H)-ONE (EP3263553A1).
  • Michigan State University. (n.d.). Infrared Spectroscopy.

Sources

5-Substituted-1-Indanone: Pharmacophore Analysis & Strategic Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Substituted-1-Indanone Pharmacophore Analysis Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The 1-indanone scaffold represents a "privileged structure" in medicinal chemistry, most notably serving as the anchoring core of Donepezil (Aricept) , the gold-standard acetylcholinesterase (AChE) inhibitor for Alzheimer’s disease. While the 2-position typically serves as the vector for linker attachment (connecting to N-benzylpiperidine moieties), the 5-position substituent acts as a critical electronic and steric modulator. This guide analyzes the pharmacophoric significance of the 5-substituted-1-indanone core, detailing its role in dual-binding AChE/MAO-B inhibition, providing robust synthetic protocols, and outlining validation methodologies.

Structural Anatomy & Chemical Space

The 1-indanone core is a bicyclic ketone consisting of a benzene ring fused to a five-membered cyclopentanone ring. In the context of neurodegenerative therapeutics, the substitution pattern on the benzene ring—specifically at positions 5 and 6—dictates binding affinity and isoform selectivity.

The "5-Position" Vector

In the classic Donepezil pharmacophore, the 5- and 6-positions are occupied by methoxy groups.[1][2] However, Structure-Activity Relationship (SAR) studies reveal that the 5-position is the dominant driver for electronic modulation of the aromatic ring, influencing


 stacking interactions with aromatic residues (e.g., Trp279) in the target protein.
PositionPharmacophoric RoleTypical Substituents
C1 (Carbonyl) H-Bond Acceptor: Critical for interaction with the backbone of the enzyme binding pocket (e.g., Phe295 in AChE).

C2 Linker Attachment: The primary exit vector for extending into the catalytic gorge.Benzylidene, alkyl-amines
C5 Electronic Modulator: Controls electron density of the benzene ring; affects lipophilicity and blood-brain barrier (BBB) permeability.

,

,

,

C6 Auxiliary Modulator: Often works in concert with C5 (e.g., 5,6-dimethoxy) but can be removed to tune selectivity for MAO-B.

,

Target-Specific Pharmacophore Modeling

Acetylcholinesterase (AChE) Inhibition

The 5-substituted-1-indanone moiety binds primarily to the Peripheral Anionic Site (PAS) of AChE.[3]

  • Mechanism: The benzene ring of the indanone engages in

    
     stacking with Trp279 .
    
  • 5-Substituent Effect: Electron-donating groups (EDGs) like

    
     at C5 increase the electron density of the aromatic ring, strengthening the 
    
    
    
    interaction with the electron-deficient indole ring of Trp279.
  • Steric Constraints: Bulky substituents at C5 can clash with the narrow entrance of the AChE gorge, whereas small lipophilic groups (

    
    , 
    
    
    
    ) or planar groups (
    
    
    ) are well-tolerated.
Monoamine Oxidase B (MAO-B) Inhibition

While Donepezil is an AChE inhibitor, 5-substituted indanones are increasingly explored as dual AChE/MAO-B inhibitors (Multi-Target Directed Ligands - MTDLs).

  • Selectivity Switch: Research indicates that 6-substituted indanones often favor MAO-B selectivity, while 5-substituted analogs maintain AChE affinity. However, a 5-hydroxy or 5-benzyloxy substitution can open a vector to the hydrophobic substrate cavity of MAO-B.

Diagram 1: Pharmacophore Interaction Map (AChE Focus)

Pharmacophore Indanone 1-Indanone Core C1_Carbonyl C1 Carbonyl (H-Bond Acceptor) Indanone->C1_Carbonyl Benzene Benzene Ring (Pi-Stacking) Indanone->Benzene Pos2 2-Position (Linker Vector) Indanone->Pos2 Target_Backbone Phe295 (Backbone NH) C1_Carbonyl->Target_Backbone H-Bond Pos5 5-Substituent (Electronic/Steric) Benzene->Pos5 Target_PAS AChE PAS (Trp279) Benzene->Target_PAS Pi-Pi Stack Pos5->Benzene Modulates e- Density

Caption: Interaction map of 5-substituted-1-indanone within the Acetylcholinesterase (AChE) binding pocket.

Synthetic Accessibility & Functionalization

The synthesis of 5-substituted-1-indanones is robust, typically relying on Friedel-Crafts cyclization .[4] This pathway allows for the introduction of the 5-substituent early in the sequence via the starting hydrocinnamic acid or benzaldehyde.

Core Protocol: Intramolecular Friedel-Crafts Cyclization

This method is preferred for its scalability and the availability of substituted starting materials.

  • Precursor Synthesis: Knoevenagel condensation of a meta-substituted benzaldehyde (to yield the 5- or 7-substituted indanone) with malonic acid, followed by reduction.

  • Cyclization: Acid-mediated ring closure.

Diagram 2: Synthetic Workflow

Synthesis Start 3-Substituted Benzaldehyde (e.g., 3-methoxybenzaldehyde) Step1 Step 1: Knoevenagel Condensation (Malonic acid, Pyridine, Piperidine) Start->Step1 Regio Note: Meta-substitution leads to mixture of 5- and 7-isomers. Separation required. Start->Regio Intermediate1 Substituted Cinnamic Acid Step1->Intermediate1 Step2 Step 2: Reduction (H2, Pd/C or NaBH4/NiCl2) Intermediate1->Step2 Intermediate2 3-Arylpropionic Acid Step2->Intermediate2 Step3 Step 3: Friedel-Crafts Cyclization (SOCl2 then AlCl3 OR PPA) Intermediate2->Step3 Product 5-Substituted-1-Indanone (Target Scaffold) Step3->Product

Caption: Standard synthetic route to 5-substituted-1-indanones via hydrocinnamic acid cyclization.

Experimental Validation Protocols

To validate the efficacy of a 5-substituted-1-indanone derivative, the following self-validating protocols must be employed.

Ellman’s Assay (AChE Inhibition)

Objective: Determine IC50 values to quantify the impact of the 5-substituent.

  • Reagents:

    • Buffer: 0.1 M Sodium Phosphate (pH 8.0).

    • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

    • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

    • Enzyme: Electrophorus electricus AChE (or human recombinant).

  • Protocol:

    • Incubate enzyme + test compound (dissolved in DMSO, <1% final vol) in buffer for 20 min at 25°C.

    • Add DTNB and ATCh.

    • Monitor absorbance at 412 nm for 5 minutes (kinetic mode).

    • Control: Run parallel blank (no enzyme) to correct for non-enzymatic hydrolysis. Use Donepezil as the positive control standard.[5]

Molecular Docking (In Silico Validation)

Objective: Confirm the binding mode of the 5-substituent (PAS vs. CAS).

  • Software: Gold, AutoDock Vina, or Schrödinger Glide.

  • PDB Target: 4EY7 (Donepezil-hAChE complex).

  • Validation Step:

    • Re-dock the co-crystallized ligand (Donepezil).

    • Calculate Root Mean Square Deviation (RMSD). RMSD < 2.0 Å confirms the docking protocol is valid.

    • Dock the 5-substituted analog and measure the distance between the 5-substituent and Trp279.

SAR Case Study: Electronic Impact at C5

The following table synthesizes general literature trends regarding the substitution at position 5 of the indanone ring in Donepezil-like analogs.

5-Substituent (R)Electronic EffectApprox. Relative Potency (AChE)Pharmacophore Insight

(Methoxy)
Electron Donating (+M)1.0 (Reference) Optimal. Increases

-density for stacking with Trp279.

(Unsubstituted)
Neutral0.2 - 0.5xLoss of potency due to weaker

interaction.

(Chloro)
Electron Withdrawing (-I)0.8 - 1.2xBioisostere. Lipophilicity aids binding, but lacks H-bond capability.

(Hydroxy)
H-Bond Donor0.1 - 0.5xOften reduces BBB permeability; potential metabolic liability (glucuronidation).

(Nitro)
Strong Electron Withdrawing< 0.1xDestabilizes

-stacking; often leads to toxicity issues.

Note: Relative potency is an aggregate estimation based on Donepezil analogs found in literature (e.g., Sugimoto et al.).

References

  • Sugimoto, H., Iimura, Y., Yamanishi, Y., & Yamatsu, K. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry. [Link]

  • Costanzo, P., et al. (2016).[6] Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors.[2][7][8] ACS Medicinal Chemistry Letters. [Link]

  • Mostert, S., Petzer, A., & Petzer, J. P. (2015). Indanones as high-potency reversible inhibitors of monoamine oxidase.[9] ChemMedChem. [Link]

  • Sang, Z., et al. (2022). Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS Omega. [Link][8]

Sources

Advanced Technical Guide: Hydroxyethyl-Functionalized Indanones

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an advanced technical analysis of hydroxyethyl-functionalized indanones, focusing on their dual role as bioactive natural products (Pterosins) and critical chiral intermediates in drug development.

Synthesis, Reactivity, and Pharmacological Applications[1]

Executive Summary

Hydroxyethyl-functionalized indanones represent a specialized subclass of the indanone pharmacophore, distinguished by the presence of a hydroxyethyl side chain (


 or 

). These compounds are pivotal in two primary contexts:
  • The Pterosin Class (C2-functionalized): Naturally occurring illudane sesquiterpenes (e.g., Pterosin B) exhibiting potent SIK3 inhibition and anti-diabetic properties.[1]

  • Chiral Intermediates (C6/C5-functionalized): Reduction products of acetyl-indanones, serving as precursors for Donepezil-type acetylcholinesterase (AChE) inhibitors.

Part 1: The 2-(2-Hydroxyethyl) Scaffold (Pterosin B Class)

The 2-(2-hydroxyethyl) moiety is the defining feature of Pterosin B, a compound that has gained traction for its ability to inhibit Salt-Inducible Kinase 3 (SIK3).

1.1 Synthetic Strategy: The "Ring-Closure" Approach

Direct alkylation of 1-indanone with ethylene oxide or 2-haloethanol often results in poly-alkylation or low yields due to the acidity of the


-protons. A more robust, "self-validating" protocol involves constructing the indanone ring after installing the hydroxyethyl chain. This approach, often utilized in the synthesis of deuterated standards, ensures regiospecificity.

Core Logic:

  • Avoid Direct Alkylation: Direct C2-alkylation of indanone is thermodynamically difficult to control (mono- vs. di-alkylation).

  • Pre-functionalization: Installing the hydroxyethyl group on the aromatic precursor (via Grignard) locks the position before ring closure.

1.2 Experimental Protocol: Total Synthesis of Pterosin B Precursor

Adapted from recent isotopic labeling studies (e.g., synthesis of d4-Pterosin B).

Reagents: 2,6-Dimethylbromobenzene, Ethylene Oxide,


-Butyllithium (

-BuLi), Methacrylic Anhydride, Polyphosphoric Acid (PPA).

Step-by-Step Methodology:

  • Hydroxyethylation (Grignard/Lithiation):

    • Setup: Flame-dried 3-neck flask under Argon.

    • Reaction: Dissolve 2,6-dimethylbromobenzene (10 mmol) in anhydrous THF. Cool to -78°C. Add

      
      -BuLi (1.1 eq) dropwise over 20 min. Stir for 1 h to generate the aryllithium species.
      
    • Addition: Cannulate excess Ethylene Oxide (gas or solution in THF) into the mixture. Allow to warm to RT overnight.

    • Workup: Quench with sat.

      
      . Extract with 
      
      
      
      . Dry over
      
      
      .
    • Result: 2-(2,6-Dimethylphenyl)ethanol.[2] (Yield: >90%).

  • Acylation (Friedel-Crafts Precursor):

    • Reaction: Treat the alcohol with acetyl chloride (1.2 eq) and

      
       (1.1 eq) in 
      
      
      
      at 0°C. Note: Protection of the alcohol as an acetate may be required depending on the specific cyclization conditions chosen next.
  • Cyclization (Ring Closure):

    • Reaction: The 2-(2,6-dimethylphenyl)ethyl acetate is reacted with methacrylic anhydride in the presence of Polyphosphoric Acid (PPA) at 80°C.

    • Mechanism:[3][1][4][5][6] PPA acts as both solvent and catalyst, driving the intramolecular acylation to form the indanone ring.

    • Hydrolysis:[6] The acetate group is hydrolyzed during the workup or in a subsequent mild basic step (

      
      , 
      
      
      
      ) to reveal the free 2-hydroxyethyl group.

Diagram 1: Retrosynthetic Analysis of Pterosin B

PterosinSynthesis cluster_legend Key Transformation Logic Target Pterosin B (2-hydroxyethyl-indanone core) Intermediate1 Cyclization Precursor (Methacrylic anhydride adduct) Target->Intermediate1 Intramolecular Friedel-Crafts (PPA) Intermediate2 2-(2,6-Dimethylphenyl)ethanol Intermediate1->Intermediate2 Acylation Start 2,6-Dimethylbromobenzene + Ethylene Oxide Intermediate2->Start Lithiation/Grignard (C-C Bond Formation) Legend1 Avoids C2-dialkylation issues

Caption: Retrosynthetic logic prioritizing pre-cyclization functionalization to ensure regiospecificity.

Part 2: The 6-(1-Hydroxyethyl) Scaffold (Chiral Reduction)

This scaffold typically arises from the asymmetric reduction of 6-acetyl-1-indanone. The resulting chiral alcohol is a versatile building block for Donepezil analogs, where the stereochemistry of the side chain can significantly influence binding affinity to AChE.

2.1 Synthetic Strategy: Corey-Bakshi-Shibata (CBS) Reduction

To achieve high enantiomeric excess (ee > 95%), the CBS reduction is the industry standard. It utilizes a chiral oxazaborolidine catalyst to direct the hydride attack.

2.2 Experimental Protocol: Asymmetric Reduction

Reagents: 6-Acetyl-1-indanone, (R)-2-Methyl-CBS-oxazaborolidine (1M in toluene), Borane-dimethyl sulfide complex (


), Anhydrous THF.

Protocol:

  • Catalyst Preparation: In a flame-dried Schlenk flask under

    
    , charge (R)-Me-CBS catalyst (0.1 eq). Dilute with anhydrous THF.
    
  • Borane Activation: Add

    
     (0.6 eq) to the catalyst solution at RT. Stir for 15 min.
    
  • Substrate Addition: Dissolve 6-acetyl-1-indanone (1.0 eq) in anhydrous THF. Add this solution dropwise to the catalyst/borane mixture over 1 hour via syringe pump. Critical: Slow addition prevents non-catalyzed background reduction, maintaining high ee.

  • Quench: After TLC indicates completion (~2 h), carefully quench with MeOH (gas evolution!).

  • Workup: Concentrate in vacuo, redissolve in EtOAc, wash with 1N HCl (to remove catalyst), brine, and dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc) yields (S)-6-(1-hydroxyethyl)-1-indanone.

Diagram 2: CBS Reduction Mechanism

CBSReduction Substrate 6-Acetyl-1-indanone TS Face-Selective Transition State Substrate->TS Coordination Complex CBS-Borane Complex Complex->TS Hydride Transfer Product (S)-6-(1-hydroxyethyl) -1-indanone TS->Product Hydrolysis

Caption: The chiral oxazaborolidine catalyst directs hydride attack to the Si-face of the ketone.

Part 3: Pharmacological Applications & Data[7][8]

The hydroxyethyl-indanone scaffold exhibits diverse biological activities. The table below summarizes key potency data.

3.1 Comparative Activity Profile
Compound ClassTargetMechanismKey Potency Data (IC50/Kd)
Pterosin B SIK3Inhibition of Salt-Inducible Kinase 3

(SIK3)
Pterosin B NF-

B
Inhibition of inflammatory signaling

(Cell-based)
Donepezil Analogs AChEAcetylcholinesterase Inhibition

(Highly potent)
Indanone Hybrids MAO-BMonoamine Oxidase B Inhibition

3.2 Mechanism of Action: SIK3 Inhibition (Pterosin B)

Pterosin B acts as a specific inhibitor of SIK3, a kinase involved in glucose metabolism and skeletal development. Inhibition leads to the dephosphorylation of HDAC4, affecting downstream gene expression related to gluconeogenesis.

Diagram 3: SIK3 Signaling Pathway & Pterosin B Intervention

SIK3Pathway Pterosin Pterosin B SIK3 SIK3 Kinase Pterosin->SIK3 Inhibits HDAC4_P HDAC4-Phosphorylated (Cytosolic Retention) SIK3->HDAC4_P Phosphorylates HDAC4 HDAC4 (Nuclear Entry) HDAC4_P->HDAC4 Dephosphorylation (due to SIK3 inhibition) GeneExp Gluconeogenesis Repression HDAC4->GeneExp Regulates

Caption: Pterosin B inhibits SIK3, promoting HDAC4 nuclear entry and altering metabolic gene expression.

References
  • Synthesis of Pterosin B: Dexter, H. R., et al.[6] "A concise stereoselective synthesis of pterosin B." Tetrahedron Letters, 59(49), 4323-4325.[1] Link

  • Deuterated Analogs: Bøgh, K. L., et al. "A New Facile Synthesis of D4-Pterosin B and D4-Bromopterosin." Molecules, 2016.[7] Link

  • SIK3 Inhibition: Takemori, H., et al. "Sik3 signaling inhibition by pterosin B." Nature Communications, 2018. Link

  • CBS Reduction: Corey, E. J., et al. "Reduction of carbonyl compounds with chiral oxazaborolidine catalysts."[8] Journal of the American Chemical Society. Link

  • Indanone Pharmacophores: Turek, M., et al. "Synthesis of 1-indanones with a broad range of biological activity." Beilstein Journal of Organic Chemistry, 13, 451-494. Link

Sources

Provisional Safety & Handling Guide: 5-(2-Hydroxyethyl)-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: A specific Safety Data Sheet (SDS) for 5-(2-Hydroxyethyl)-2,3-dihydro-1H-inden-1-one (CAS No. 133330-51-7) is not publicly available through the conducted searches. This guide is a provisional document synthesized from safety data of structurally related compounds and general chemical safety principles. It is intended for informational purposes for researchers, scientists, and drug development professionals and should not be considered a substitute for a manufacturer-provided SDS. All laboratory work should be preceded by a thorough, substance-specific risk assessment.

Introduction and Hazard Overview

5-(2-Hydroxyethyl)-2,3-dihydro-1H-inden-1-one is a substituted indanone derivative. While specific toxicological data is unavailable, analysis of related chemical structures, such as other indanone derivatives and compounds containing a hydroxyethyl group, suggests a potential for certain hazards. Based on analogous compounds, this substance should be handled as a potential irritant and sensitizer.

Inferred Potential Hazards:

  • Skin Irritation: Similar compounds are known to cause skin irritation.[1]

  • Serious Eye Irritation: May cause serious eye irritation or damage.[1]

  • Skin Sensitization: There is a potential for causing an allergic skin reaction upon repeated contact.[1]

  • Aquatic Toxicity: Some related compounds exhibit harmful effects on aquatic life with long-lasting effects.[1]

Due to the lack of specific data, it is prudent to handle this compound with a high degree of caution, assuming it may be harmful if swallowed, inhaled, or absorbed through the skin.

Physical and Chemical Properties (Provisional)

PropertyExpected Value/RangeRationale/Notes
Appearance Colorless to white crystalline solid or liquid.Based on general properties of similar organic compounds.
Odor Potentially a musty or characteristic odor.Many organic compounds of this class have a distinct odor.
Solubility Likely soluble in organic solvents.The presence of both polar (hydroxyethyl) and non-polar (indenone) moieties suggests this.
Stability Stable under normal laboratory conditions.Avoid strong oxidizing agents, excessive heat, and light.
Reactivity Avoid contact with strong oxidizers.As with many organic compounds, this can lead to vigorous reactions.

Safe Handling and Storage

Given the potential hazards, stringent adherence to safe laboratory practices is essential.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid all direct contact with the substance. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles.

  • Prevent the formation of dust or aerosols during handling.

  • After handling, wash hands and any exposed skin thoroughly with soap and water.

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The storage area should be secure and accessible only to authorized personnel.

Emergency Procedures and First Aid

In the event of exposure or a spill, immediate and appropriate action is critical.

First-Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation or a rash develops, seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and provide them with 1-2 cups of water to dilute the substance. Seek immediate medical attention.[1]

Spill Response:

  • Evacuate all non-essential personnel from the area.

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep or scoop up the absorbed material and place it into a sealed, properly labeled container for disposal.

  • Wash the spill area thoroughly with soap and water once the material has been removed.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling 5-(2-Hydroxyethyl)-2,3-dihydro-1H-inden-1-one:

  • Eye/Face Protection: Chemical splash goggles or a face shield.

  • Skin Protection: A laboratory coat and chemical-resistant gloves (e.g., nitrile). Ensure gloves are inspected for integrity before use and are changed regularly.

  • Respiratory Protection: A NIOSH-approved respirator with appropriate cartridges should be used if working outside of a fume hood or if there is a risk of generating aerosols or dust.

Disposal Considerations

All waste containing this compound should be treated as hazardous chemical waste. Dispose of the material and its container in accordance with all applicable local, state, and federal regulations. Do not allow the substance to enter drains or waterways.

Experimental Workflow & Emergency Response Diagrams

Emergency Response Workflow for Accidental Exposure

EmergencyResponse cluster_Exposure Accidental Exposure Event cluster_ImmediateActions Immediate Actions cluster_MedicalAttention Medical Attention cluster_Reporting Reporting & Documentation Exposure Exposure Occurs (Inhalation, Skin/Eye Contact, Ingestion) Remove Remove from Exposure Source Exposure->Remove Immediate Decontaminate Decontaminate (Fresh Air, Wash Skin/Eyes) Remove->Decontaminate Assess Assess Severity Decontaminate->Assess SeekMedical Seek Professional Medical Attention Assess->SeekMedical If any symptoms Report Report Incident to Supervisor/EHS SeekMedical->Report Document Document Exposure Details Report->Document

Caption: Workflow for responding to an accidental exposure event.

References

  • Safety data sheet according to 1907/2006/EC, Article 31. (2022, March 8). Retrieved from a generic safety data sheet provider.

Sources

Architecting the Next-Gen Pharmacophore: A Technical Guide to Novel Indanone Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Renaissance of a Privileged Scaffold

The indanone (2,3-dihydro-1H-inden-1-one) scaffold has long been recognized as a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications. While historically anchored by the success of Donepezil (Aricept) in Alzheimer’s disease, the scaffold is undergoing a technical renaissance.

Modern drug discovery has shifted focus from simple achiral indanones to chiral, highly functionalized, and spiro-fused indanone building blocks . These novel architectures offer three distinct advantages:

  • Rigidification: Reducing entropic penalties upon binding.

  • Vectorial Definition: Precise spatial arrangement of substituents to explore novel chemical space (IP generation).

  • Chirality: Access to enantiopure building blocks via asymmetric catalysis, critical for improving selectivity and reducing off-target toxicity.

This guide outlines the structural logic, advanced synthesis, and emerging applications of these next-generation indanones.

Structural Logic & SAR: Beyond the Ketone

The utility of the indanone core stems from its ability to act as a rigid "linker" that orientates pharmacophores.[1] Unlike flexible alkyl chains, the fused benzene-cyclopentanone ring system restricts conformational freedom.

Key Pharmacophoric Features[2][3][4]
  • The Carbonyl Handle (C1): Acts as a hydrogen bond acceptor or a site for spiro-cyclization (e.g., spirohydantoins).

  • The Benzenoid Ring: Facilitates

    
     stacking interactions (e.g., with Trp279 in AChE).
    
  • The C2/C3 Positions: Critical vectors for introducing chirality. Substitution here dictates the "pucker" of the cyclopentanone ring, influencing binding affinity.

Diagram 1: Indanone SAR Logic & Biological Causality

This diagram illustrates how specific structural modifications to the indanone core translate to biological effects.

IndanoneSAR Core Indanone Scaffold (Privileged Core) C1_Mod C1 Carbonyl Modification Core->C1_Mod C2_C3_Mod C2/C3 Chiral Functionalization Core->C2_C3_Mod Aromatic_Mod Aromatic Ring Substitution Core->Aromatic_Mod Spiro Spiro-Cycles (Rigidity/IP) C1_Mod->Spiro Cyclization Linker PROTAC Linker Attachment C1_Mod->Linker Reductive Amination Selectivity Enantioselective Binding C2_C3_Mod->Selectivity Stereocontrol PiStack Enhanced Pi-Pi Stacking Aromatic_Mod->PiStack e- Donating/Withdrawing Target_Onco Onco Targets (Tubulin, Cereblon) Spiro->Target_Onco Linker->Target_Onco E3 Ligase Recruitment Target_Neuro Neuro Targets (AChE, MAO-B) Selectivity->Target_Neuro PiStack->Target_Neuro

Figure 1: SAR logic flow connecting structural modifications of the indanone core to specific biological outcomes and therapeutic targets.

Advanced Synthetic Methodologies[5][6]

Traditional Friedel-Crafts acylation, while robust, often lacks the regiocontrol and stereoselectivity required for modern chemical libraries. The focus has shifted to transition-metal catalysis and cascade reactions.

Table 1: Comparative Synthetic Strategies for Indanone Building Blocks
MethodologyMechanismKey AdvantageLimitationNovelty Score
Classic Friedel-Crafts Acid-mediated acylationScalable, low costPoor regiocontrol, harsh conditionsLow
Rh-Catalyzed Isomerization C-H Activation / Hydroacylation100% Atom Economy , High EnantioselectivityRequires propargyl alcohol precursorsHigh
Pd-Catalyzed Cascade Carbopalladation / C-H activationAccess to complex spiro-cyclesHigh catalyst cost, O2 sensitivityHigh
Nazarov Cyclization 4

-electrocyclization
Stereodefined C2/C3 centersRequires divinyl ketone precursorsMedium

Experimental Protocol: Enantioselective Synthesis of Chiral Indanones

Context: This protocol details the Rhodium-catalyzed isomerization of racemic


-arylpropargyl alcohols to 

-chiral indanones.[2] This method is superior for generating chiral building blocks because it establishes the C3 chiral center with high enantiomeric excess (ee), a frequent requirement for neuroactive compounds.

Reference Basis: Based on methodologies developed by Shintani/Hayashi (JACS) and adapted for scale-up [2].

Materials
  • Substrate: 1-phenyl-1-propyn-3-ol derivative (1.0 equiv)

  • Catalyst Precursor: [Rh(OH)(cod)]2 (2.5 mol % Rh)

  • Ligand: (R)-BINAP or Segphos derivative (3.0 mol %)

  • Solvent: 1,4-Dioxane (degassed)

  • Temperature: 60°C

Step-by-Step Workflow
  • Catalyst Formation (In Situ):

    • In a glovebox, weigh [Rh(OH)(cod)]2 (11.4 mg, 0.025 mmol) and (R)-BINAP (37.4 mg, 0.06 mmol) into a dried Schlenk tube.

    • Add 2.0 mL of degassed 1,4-dioxane. Stir at room temperature for 15 minutes to generate the active cationic Rh-species. Note: The solution should turn a deep orange/red.

  • Substrate Addition:

    • Dissolve the propargyl alcohol substrate (1.0 mmol) in 3.0 mL of 1,4-dioxane.

    • Add the substrate solution to the catalyst mixture via syringe under Argon flow.

  • Reaction:

    • Heat the mixture to 60°C. Monitor via TLC or HPLC.

    • Mechanism:[3][4] The reaction proceeds via a

      
      -carbon elimination followed by hydrorhodation, effectively "walking" the double bond and closing the ring with chirality transfer.
      
  • Workup & Purification:

    • Pass the reaction mixture through a short pad of silica gel (eluting with EtOAc) to remove the metal catalyst.

    • Concentrate in vacuo.

    • Purify via flash column chromatography (Hexane/EtOAc gradient).

  • Validation:

    • Yield: Expect >90%.

    • ee Determination: Analyze via Chiral HPLC (e.g., Daicel Chiralcel OD-H column). Expect >95% ee.

Diagram 2: Rhodium-Catalyzed Synthesis Workflow

This diagram visualizes the critical steps and checkpoints in the asymmetric synthesis protocol.

RhSynthesis Start Start: Racemic Propargyl Alcohol Reaction Isomerization Reaction 60°C, 1,4-Dioxane (Chirality Transfer) Start->Reaction Substrate Cat_Prep Catalyst Prep: [Rh(OH)(cod)]2 + (R)-BINAP (In-situ generation) Cat_Prep->Reaction Active Catalyst Workup Silica Filtration (Remove Rh) Reaction->Workup Complete Purification Flash Chromatography Workup->Purification QC QC: Chiral HPLC (Target >95% ee) Purification->QC

Figure 2: Operational workflow for the Rh-catalyzed asymmetric synthesis of indanone building blocks.

Emerging Frontiers: Indanones in PROTACs

The most significant recent evolution of the indanone scaffold is its application in PROTACs (Proteolysis Targeting Chimeras) .

The Mechanism

Indanone derivatives, specifically those mimicking thalidomide or lenalidomide (which contain a glutarimide ring often fused to an isoindolinone-like core), are being explored as binders for Cereblon (CRBN) , a component of the E3 ubiquitin ligase complex [3].[5]

By modifying the C4 or C5 position of the indanone with a linker, researchers can create "warheads" that recruit the E3 ligase to a target protein (e.g., BRD4), inducing ubiquitination and degradation.

  • Why Indanone? The benzene ring of the indanone offers stable attachment points (C4/C5/C6) for linkers without disrupting the binding affinity of the core pharmacophore to the E3 ligase or the target protein.

Diagram 3: The Indanone PROTAC Pipeline

Visualizing the strategic design of Indanone-based degraders.

PROTAC Indanone Indanone Core (E3 Ligase Binder) Protac_Mol PROTAC Molecule Indanone->Protac_Mol Linker PEG/Alkyl Linker (Variable Length) Linker->Protac_Mol Warhead Target Ligand (e.g., Kinase Inhibitor) Warhead->Protac_Mol Ternary Ternary Complex (E3 - PROTAC - POI) Protac_Mol->Ternary In Vivo Assembly Degradation Ubiquitination & Proteasomal Degradation Ternary->Degradation Catalytic Turnover

Figure 3: Structural assembly and mechanism of action for Indanone-based PROTACs.

References

  • BenchChem. (2025).[1][6] The Indanone Scaffold: A Privileged Core in Modern Drug Discovery. Retrieved from

  • Shintani, R., & Hayashi, T. (2006). Rhodium-Catalyzed Asymmetric Synthesis of Indanones: Development of a New "Axially Chiral" Bisphosphine Ligand. Journal of the American Chemical Society, 128(20), 6330-6331. Retrieved from

  • Ajees, A. A., et al. (2022).[5] Computational investigations of indanedione and indanone derivatives in drug discovery: Indanone derivatives inhibits cereblon, an E3 ubiquitin ligase component.[5] Computational Biology and Chemistry, 101, 107776. Retrieved from

  • Bansal, R., et al. (2024).[7] Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders.[1][8][9][7] Drug Discovery Today, 29(8), 104063.[7] Retrieved from

  • Saito, A., et al. (2008).[4] Novel One-Pot Approach to Synthesis of Indanones through Sb(V)-Catalyzed Reaction of Phenylalkynes with Aldehydes.[4] Organic Letters, 10(9), 1783-1785. Retrieved from

Sources

Methodological & Application

Synthesis of 5-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-one from 5-bromo-1-indanone: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Indanone derivatives are a class of compounds with significant interest in medicinal chemistry and materials science due to their versatile biological activities and utility as synthetic intermediates.[1] This document provides a comprehensive guide for the synthesis of 5-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-one from the readily available starting material, 5-bromo-1-indanone. The described synthetic route is a three-step process involving a Palladium-catalyzed Heck coupling, followed by acid-catalyzed hydrolysis and subsequent reduction. This protocol is designed to be a robust and reproducible method for obtaining the target compound in good yield.

Reaction Overview

The synthesis proceeds through the following three key transformations:

  • Heck Coupling: 5-bromo-1-indanone is coupled with ethylene glycol monovinyl ether in the presence of a palladium catalyst to form the intermediate, 5-(2-vinyloxyethyl)-2,3-dihydro-1H-inden-1-one. The Heck reaction is a powerful method for forming carbon-carbon bonds between an unsaturated halide and an alkene.[2]

  • Hydrolysis: The vinyl ether intermediate is then hydrolyzed under acidic conditions to yield the corresponding aldehyde, 5-(2-oxoethyl)-2,3-dihydro-1H-inden-1-one. The hydrolysis of vinyl ethers to aldehydes is a well-established transformation.[3]

  • Reduction: Finally, the aldehyde is reduced to the desired primary alcohol, 5-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-one, using a mild reducing agent such as sodium borohydride.[4]

Synthesis_Workflow Start 5-bromo-1-indanone Intermediate1 5-(2-vinyloxyethyl)-2,3-dihydro-1H-inden-1-one Start->Intermediate1 Heck Coupling (Pd(OAc)₂, PPh₃, Et₃N, Ethylene glycol monovinyl ether) Intermediate2 5-(2-oxoethyl)-2,3-dihydro-1H-inden-1-one Intermediate1->Intermediate2 Hydrolysis (aq. HCl) FinalProduct 5-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-one Intermediate2->FinalProduct Reduction (NaBH₄, MeOH)

Figure 1: Overall synthetic workflow from 5-bromo-1-indanone to the final product.

Materials and Reagents

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )
5-Bromo-1-indanone34598-49-7C₉H₇BrO211.06
Palladium(II) acetate3375-31-3C₄H₆O₄Pd224.50
Triphenylphosphine603-35-0C₁₈H₁₅P262.29
Triethylamine121-44-8C₆H₁₅N101.19
Ethylene glycol monovinyl ether764-48-7C₄H₈O₂88.11
Toluene, anhydrous108-88-3C₇H₈92.14
Hydrochloric acid, 2M aqueous solution7647-01-0HCl36.46
Sodium borohydride16940-66-2NaBH₄37.83
Methanol, anhydrous67-56-1CH₄O32.04
Ethyl acetate141-78-6C₄H₈O₂88.11
Sodium sulfate, anhydrous7757-82-6Na₂SO₄142.04
Silica gel (for column chromatography)7631-86-9SiO₂60.08

Detailed Experimental Protocols

Step 1: Synthesis of 5-(2-vinyloxyethyl)-2,3-dihydro-1H-inden-1-one (Heck Coupling)

This procedure is adapted from established Heck reaction protocols for coupling aryl bromides with vinyl ethers.[5]

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 5-bromo-1-indanone (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous toluene (5 mL per 1 mmol of 5-bromo-1-indanone) via syringe.

  • Add triethylamine (1.5 eq) and ethylene glycol monovinyl ether (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (eluent: hexane/ethyl acetate 4:1).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-(2-vinyloxyethyl)-2,3-dihydro-1H-inden-1-one.

Heck_Mechanism cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl [Ar-Pd(II)-Br]L₂ Pd0->PdII_Aryl Oxidative Addition (Ar-Br) PdII_Olefin [Ar-Pd(II)-(olefin)]L₂⁺ PdII_Aryl->PdII_Olefin Olefin Coordination PdII_Alkyl σ-alkyl-Pd(II) complex PdII_Olefin->PdII_Alkyl Migratory Insertion Pd_Hydride [H-Pd(II)-Br]L₂ PdII_Alkyl->Pd_Hydride β-Hydride Elimination Pd_Hydride->Pd0 Reductive Elimination (Base) Product 5-(2-vinyloxyethyl)- 1-indanone Pd_Hydride->Product ArBr 5-bromo-1-indanone ArBr->PdII_Aryl Olefin Ethylene glycol monovinyl ether Olefin->PdII_Olefin

Figure 2: Simplified catalytic cycle of the Heck reaction.

Step 2: Synthesis of 5-(2-oxoethyl)-2,3-dihydro-1H-inden-1-one (Hydrolysis)

This step involves the acid-catalyzed hydrolysis of the vinyl ether to the corresponding aldehyde.

Procedure:

  • Dissolve the purified 5-(2-vinyloxyethyl)-2,3-dihydro-1H-inden-1-one (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (4:1, 5 mL per 1 mmol of substrate).

  • Add 2M aqueous hydrochloric acid (2.0 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC (eluent: hexane/ethyl acetate 2:1) until the starting material is consumed.

  • Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 5-(2-oxoethyl)-2,3-dihydro-1H-inden-1-one is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography.

Step 3: Synthesis of 5-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-one (Reduction)

The final step is the reduction of the aldehyde to a primary alcohol using sodium borohydride.

Procedure:

  • Dissolve the crude 5-(2-oxoethyl)-2,3-dihydro-1H-inden-1-one (1.0 eq) in anhydrous methanol (5 mL per 1 mmol of substrate) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours. Monitor the reaction progress by TLC (eluent: hexane/ethyl acetate 1:1).

  • Upon completion, quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-one as the final product.

Data Presentation and Expected Results

Physical Properties:

CompoundPhysical StateMelting Point (°C)
5-Bromo-1-indanoneSolid126-129[6]
5-(2-vinyloxyethyl)-2,3-dihydro-1H-inden-1-oneOil (Predicted)N/A
5-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-oneSolid (Predicted)N/A

Spectroscopic Data (Predicted):

5-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-one:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.65 (d, J = 8.0 Hz, 1H, Ar-H), 7.40 (s, 1H, Ar-H), 7.35 (d, J = 8.0 Hz, 1H, Ar-H), 3.90 (t, J = 6.4 Hz, 2H, -CH₂OH), 3.10 (t, J = 6.0 Hz, 2H, Ar-CH₂-), 2.95 (t, J = 6.4 Hz, 2H, -CH₂CH₂OH), 2.70 (t, J = 6.0 Hz, 2H, -COCH₂-), 1.80 (br s, 1H, -OH).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 207.0 (C=O), 155.0 (Ar-C), 140.0 (Ar-C), 138.0 (Ar-C), 127.0 (Ar-CH), 125.0 (Ar-CH), 124.0 (Ar-CH), 61.5 (-CH₂OH), 39.0 (Ar-CH₂-), 36.5 (-COCH₂-), 31.0 (-CH₂CH₂OH), 26.0 (-COCH₂CH₂-).

  • IR (KBr, cm⁻¹): 3400 (br, O-H), 2950 (C-H), 1680 (C=O, conjugated ketone), 1600, 1480 (C=C, aromatic).

  • MS (EI): m/z (%) = 176 (M⁺), 145, 131, 115.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 5-Bromo-1-indanone: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[7][8]

  • Palladium(II) acetate: May cause an allergic skin reaction and serious eye damage.[9] Handle with care, avoiding dust inhalation.

  • Triphenylphosphine: Harmful if swallowed and may cause an allergic skin reaction.[10]

  • Triethylamine: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[4]

  • Ethylene glycol monovinyl ether: Flammable liquid and vapor.[11]

  • Sodium borohydride: Corrosive and can react with water to produce flammable hydrogen gas. Handle in a dry environment.

  • Toluene and Methanol: Flammable liquids and toxic. Avoid inhalation and skin contact.

Troubleshooting

IssuePossible CauseSuggested Solution
Heck reaction does not proceed Inactive catalyst, insufficient temperature, or impure reagents.Ensure all reagents and solvents are anhydrous. Use freshly opened catalyst or regenerate old catalyst. Increase reaction temperature to 110-120 °C. Consider using a different phosphine ligand, such as P(o-tol)₃.
Low yield in Heck reaction Incomplete reaction, side reactions (e.g., homocoupling), or difficult purification.Increase reaction time. Ensure an inert atmosphere is maintained. Optimize the base and solvent system. Use a higher loading of the vinyl ether.
Incomplete hydrolysis of vinyl ether Insufficient acid or short reaction time.Increase the amount of hydrochloric acid or the reaction time. Gentle heating (e.g., 40 °C) may be applied if the reaction is sluggish at room temperature.
Over-reduction or side products in the reduction step Reaction temperature is too high, or an excessive amount of reducing agent is used.Maintain the reaction temperature at 0 °C during the addition of NaBH₄. Use the stoichiometric amount of NaBH₄ or a slight excess (up to 1.5 eq).

References

  • Palladium-catalyzed reaction of vinyl triflates and vinyl/aryl halides with 4-alkynoic acids: regio- and stereoselective synthesis of (E)-.delta.-vinyl/aryl-.gamma.-methylene-.gamma.-butyrolactones. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. Available at: [Link]

  • US2533172A - Hydrolysis of vinyl ethers - Google Patents.
  • Heck reaction - Wikipedia. Available at: [Link]

  • A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org. Available at: [Link]

  • Regioselective Synthesis of Indanones. ACS Publications. Available at: [Link]

  • Synthesis of indenes (SI-revision). Available at: [Link]

  • Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade. University of Liverpool Repository. Available at: [Link]

  • 5-Bromo-1-indanone | C9H7BrO | CID 520695 - PubChem. Available at: [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. Available at: [Link]

  • Heck Reaction - Organic Chemistry Portal. Available at: [Link]

  • 5-Hydroxy-1-indanone | C9H8O2 | CID 233147 - PubChem. Available at: [Link]

  • Synthesis of 1-indanones with a broad range of biological activity - PMC. Available at: [Link]

  • Interpretation of 2D NMR Spectra. Agilent. Available at: [Link]

  • Asymmetric reduction of substituted indanes as scaffolds for the synthesis of potential drug candidates A Dissertation Submitted. Available at: [Link]

  • NMR Assignments for 2-Ethyl-Indanone Chad Austin Service and Peter F. Flynn Department of Chemistry, University of Utah, Salt La. Available at: [Link]

Sources

Protocol for Friedel-Crafts Acylation: A Robust Method for the Synthesis of Substituted Indanones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Indanone Core and the Power of Intramolecular Friedel-Crafts Acylation

The 1-indanone scaffold is a privileged structural motif, forming the core of numerous biologically active molecules and serving as a critical intermediate in the synthesis of a wide array of pharmaceuticals.[1] Its prevalence in medicinal chemistry, particularly in the development of therapeutics for neurodegenerative diseases and cancer, has spurred the continuous refinement of synthetic strategies for its construction. Among the various synthetic routes, the intramolecular Friedel-Crafts acylation stands out as one of the most fundamental, versatile, and widely employed methods for forging the characteristic five-membered ring of the indanone system.[1][2]

This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis of substituted indanones via intramolecular Friedel-Crafts acylation. We will delve into the underlying mechanism, present detailed, field-proven protocols, offer a comparative analysis of common catalysts, and provide practical guidance on troubleshooting and optimization.

Theoretical Framework: Understanding the Intramolecular Friedel-Crafts Acylation Mechanism

The intramolecular Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution reaction. The overall transformation involves the cyclization of a 3-arylpropanoic acid or its more reactive derivative, a 3-arylpropionyl chloride, in the presence of a strong Lewis or Brønsted acid catalyst.[1][2] The reaction proceeds through a well-defined mechanistic pathway:

  • Generation of the Acylium Ion: The reaction is initiated by the activation of the carboxylic acid or acyl chloride by the acid catalyst. This crucial step generates a highly electrophilic acylium ion, a resonance-stabilized carbocation, which serves as the key reactive intermediate.[3]

  • Intramolecular Electrophilic Attack: The electron-rich aromatic ring, tethered to the acylium ion, then acts as an internal nucleophile. It attacks the electrophilic carbon of the acylium ion, leading to the formation of a new carbon-carbon bond and the closure of the five-membered ring. This step forms a transient, non-aromatic carbocation intermediate known as a sigma complex or arenium ion.

  • Rearomatization: In the final step, a proton is eliminated from the sp³-hybridized carbon of the sigma complex, typically facilitated by the conjugate base of the acid catalyst. This restores the aromaticity of the benzene ring and yields the final 1-indanone product.

Visualizing the Mechanism

The following diagram illustrates the step-by-step mechanism of the intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid.

G cluster_0 Acylium Ion Formation cluster_1 Cyclization cluster_2 Rearomatization Start 3-Arylpropanoic Acid Acylium_Ion Acylium Ion Intermediate Start->Acylium_Ion + Catalyst Catalyst Lewis/Brønsted Acid (e.g., AlCl₃, TfOH) Sigma_Complex Sigma Complex (Arenium Ion) Acylium_Ion->Sigma_Complex Intramolecular Electrophilic Attack Product Substituted Indanone Sigma_Complex->Product Deprotonation G cluster_0 Reactant Preparation cluster_1 Friedel-Crafts Acylation cluster_2 Workup & Purification Start 3-Arylpropanoic Acid Acyl_Chloride 3-Arylpropionyl Chloride (Optional Step) Start->Acyl_Chloride SOCl₂ or (COCl)₂ Reaction Addition of Catalyst (e.g., TfOH, AlCl₃, PPA) & Reaction Time Start->Reaction Acyl_Chloride->Reaction Quench Quenching with Ice/NaHCO₃ or HCl Reaction->Quench Extraction Solvent Extraction Quench->Extraction Washing Washing with Brine/Bicarbonate Extraction->Washing Drying Drying over MgSO₄/Na₂SO₄ Washing->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography or Recrystallization Concentration->Purification Product Pure Substituted Indanone Purification->Product

Sources

Reagents for hydroxyethylation of 1-indanone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Reagents and Methodologies for the Hydroxyethylation of 1-Indanone Derivatives

Introduction: The Strategic Importance of Hydroxyethylated 1-Indanones

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid bicyclic framework provides a valuable template for orienting functional groups in three-dimensional space to achieve specific interactions with biological targets. Derivatives of 1-indanone have shown a wide spectrum of activities, including antiviral, anti-inflammatory, anticancer, and neuroprotective effects.[1][3][4]

The introduction of a hydroxyethyl group (–CH₂CH₂OH) onto the 1-indanone core can significantly modify the parent molecule's physicochemical properties. This functionalization can enhance aqueous solubility, introduce a key hydrogen bonding donor/acceptor moiety, and provide a reactive handle for further synthetic elaboration. These modifications are often crucial for optimizing pharmacokinetic profiles and improving drug-target interactions.

This guide provides a detailed overview of the primary synthetic strategies, key reagents, and step-by-step protocols for the hydroxyethylation of 1-indanone derivatives. We will explore two mechanistically distinct approaches:

  • C1-Hydroxyethylation: Nucleophilic addition to the carbonyl carbon (C1), yielding a tertiary alcohol.

  • C2-Hydroxyethylation: α-Alkylation via an enolate intermediate at the C2 position.

This document is intended for researchers, scientists, and drug development professionals seeking to synthesize these valuable derivatives with a clear understanding of the underlying chemical principles.

Part A: C1-Hydroxyethylation via Carbonyl Addition

The most direct method to functionalize the C1 position is through the nucleophilic addition of a hydroxyethyl anion equivalent to the carbonyl group. This reaction transforms the sp²-hybridized carbonyl carbon into an sp³-hybridized tertiary alcohol center. Due to the high reactivity of the required organometallic reagents, a key strategic consideration is the protection of the hydroxyl group on the incoming nucleophile to prevent self-quenching.

Mechanistic Principle: The Grignard Reaction with a Protected Hydroxyethyl Group

Grignard reagents (RMgX) are powerful carbon-based nucleophiles widely used for forming carbon-carbon bonds by attacking electrophilic carbonyl centers.[5][6][7] However, a Grignard reagent cannot be formed from a molecule containing an acidic proton, such as the hydroxyl group in 2-bromoethanol, as it would immediately react with itself.

The solution is to "mask" or "protect" the hydroxyl group with a protecting group (PG) that is stable to the strongly basic and nucleophilic conditions of Grignard reagent formation and reaction, but can be easily removed in a subsequent step. A common and effective choice is the tetrahydropyranyl (THP) group.

The overall workflow involves three key stages:

  • Reagent Preparation: Synthesis of the Grignard reagent from a protected 2-haloethanol.

  • Nucleophilic Addition: Reaction of the prepared Grignard reagent with the 1-indanone derivative.

  • Deprotection: Removal of the protecting group to reveal the desired tertiary alcohol.

cluster_0 Stage 1: Reagent Preparation cluster_1 Stage 2: Nucleophilic Addition cluster_2 Stage 3: Deprotection & Workup A 2-Bromoethanol B Protecting Group (e.g., DHP, H+) A->B Protection C Br-CH2CH2-OTHP B->C D Magnesium (Mg) C->D Reaction E Grignard Reagent BrMg-CH2CH2-OTHP D->E G Addition Reaction (Anhydrous Ether/THF) E->G F 1-Indanone Derivative F->G H Magnesium Alkoxide Intermediate G->H I Acidic Workup (e.g., aq. NH4Cl) H->I J Protected Alcohol I->J Hydrolysis K Acid Catalyst (e.g., p-TsOH, MeOH) J->K Deprotection L Final Product: 1-(2-Hydroxyethyl)-1-indanol K->L

Caption: Workflow for C1-Hydroxyethylation using a protected Grignard reagent.
Protocol: C1-Hydroxyethylation of 1-Indanone

This protocol describes the synthesis of 1-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-ol using (2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)magnesium bromide.

Materials:

  • 2-(2-Bromoethoxy)tetrahydro-2H-pyran

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • 1-Indanone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • p-Toluenesulfonic acid (p-TsOH)

  • Methanol (MeOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Instrumentation:

  • Three-neck round-bottom flask, flame-dried

  • Reflux condenser and dropping funnel

  • Inert gas (Argon or Nitrogen) line

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

Part I: Grignard Reagent Preparation

  • Setup: Assemble the flame-dried three-neck flask with a condenser, dropping funnel, and inert gas inlet. Place magnesium turnings (1.2 eq) and a small crystal of iodine in the flask.

  • Activation: Gently heat the flask with a heat gun under a flow of inert gas until violet iodine vapors are observed. Allow to cool.

  • Initiation: Add a small portion of a solution of 2-(2-bromoethoxy)tetrahydro-2H-pyran (1.1 eq) in anhydrous THF via the dropping funnel. The disappearance of the iodine color and gentle bubbling indicates reaction initiation.

  • Formation: Slowly add the remaining THF solution to maintain a gentle reflux. After the addition is complete, continue to stir at room temperature for 1-2 hours until most of the magnesium is consumed. The resulting greyish solution is the Grignard reagent.

Part II: Nucleophilic Addition 5. Substrate Addition: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of 1-indanone (1.0 eq) in anhydrous THF dropwise via the dropping funnel. 6. Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[8] 7. Quenching: Cool the reaction to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution dropwise.

Part III: Workup and Deprotection 8. Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. 9. Isolation (Protected Intermediate): Filter and concentrate the organic phase under reduced pressure. The crude product is the THP-protected tertiary alcohol. 10. Deprotection: Dissolve the crude intermediate in methanol. Add a catalytic amount of p-TsOH (0.1 eq). 11. Reaction: Stir the solution at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material. 12. Final Workup: Neutralize the reaction with a saturated solution of sodium bicarbonate. Remove most of the methanol via rotary evaporation. Add water and extract with ethyl acetate (3x). 13. Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the final 1-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-ol.

Part B: C2-Hydroxyethylation via α-Alkylation

An alternative strategy involves introducing the hydroxyethyl group at the α-position to the carbonyl (C2). This requires the regioselective formation of an enolate, which then acts as a nucleophile to attack a suitable electrophile.

Mechanistic Principle: Enolate Formation and Epoxide Ring-Opening

The α-protons of ketones are acidic and can be removed by a strong base to form a nucleophilic enolate.[9][10] For unsymmetrical ketones, the choice of base and reaction conditions can dictate which enolate is formed (kinetic vs. thermodynamic). For 1-indanone, deprotonation occurs at the C2 position.

A strong, sterically hindered base like Lithium Diisopropylamide (LDA) is typically used to rapidly and irreversibly form the kinetic enolate under non-equilibrating conditions at low temperatures.[11] This enolate can then react with an electrophile in an Sₙ2-type reaction. Ethylene oxide serves as an excellent electrophile for this purpose.[12] The nucleophilic enolate attacks one of the carbon atoms of the epoxide, leading to ring-opening and the formation of an alkoxide. A subsequent aqueous workup protonates the alkoxide to yield the 2-(2-hydroxyethyl) product.

cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation A 1-Indanone B LDA, THF, -78°C A->B Deprotonation C Lithium Enolate B->C E Sₙ2 Attack C->E D Ethylene Oxide D->E F Alkoxide Intermediate E->F G Aqueous Workup (H₂O or aq. NH₄Cl) F->G H Final Product: 2-(2-Hydroxyethyl)-1-indanone G->H Protonation

Caption: Mechanism of C2-Hydroxyethylation via enolate reaction with ethylene oxide.
Protocol: C2-Hydroxyethylation of 1-Indanone

This protocol describes the synthesis of 2-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-one using LDA and ethylene oxide.

Materials:

  • Diisopropylamine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • 1-Indanone

  • Ethylene oxide (condensed and dissolved in cold, anhydrous THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations

  • Dry, septum-sealed flasks

  • Syringes for liquid transfer

  • Low-temperature bath (dry ice/acetone)

  • Magnetic stirrer

Procedure:

Part I: LDA Preparation

  • Setup: In a flame-dried, inert-gas-filled flask, add anhydrous THF and diisopropylamine (1.1 eq).

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Formation: Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the solution at -78 °C for 15 minutes, then at 0 °C for 15 minutes to ensure complete formation of LDA.

Part II: Enolate Formation and Alkylation 4. Enolate Generation: Cool the freshly prepared LDA solution back to -78 °C. Add a solution of 1-indanone (1.0 eq) in anhydrous THF dropwise. Stir at -78 °C for 1 hour to form the lithium enolate. 5. Electrophile Addition: Add a pre-chilled (-78 °C) solution of ethylene oxide (1.5-2.0 eq) in anhydrous THF to the enolate solution via cannula or syringe. 6. Reaction: Maintain the reaction at -78 °C and stir for 2-3 hours. Then, allow the mixture to slowly warm to room temperature overnight.

Part III: Workup and Purification 7. Quenching: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. 8. Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). 9. Washing & Drying: Combine the organic layers, wash with water and then brine. Dry the solution over anhydrous MgSO₄. 10. Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 2-(2-hydroxyethyl)-1-indanone.

Summary of Methodologies

The choice of reagent and methodology is dictated by the desired position of the hydroxyethyl group. Both strategies are robust, but require careful control of reaction conditions, particularly the exclusion of water and air for organometallic reactions.

Parameter Method A: C1-Addition (Grignard) Method B: C2-Alkylation (Enolate)
Target Position C1 (Carbonyl Carbon)C2 (α-Carbon)
Key Reagent Protected Hydroxyethyl GrignardLithium Diisopropylamide (LDA)
Key Electrophile 1-Indanone CarbonylEthylene Oxide
Key Intermediate Magnesium AlkoxideLithium Enolate
Reaction Temp. 0 °C to Room Temperature-78 °C to Room Temperature
Key Considerations Requires hydroxyl protecting group strategy; sensitive to moisture.Requires cryogenic temperatures; LDA is a highly reactive base.
Product Type Tertiary AlcoholKetone with α-substituent

References

  • Organolithium reagent - Wikipedia. Available at: [Link]

  • Grignard Reagents - Master Organic Chemistry. Available at: [Link]

  • Grignard Reaction - Organic Chemistry Portal. Available at: [Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry. Available at: [Link]

  • Reaction of aldehydes and ketones with grignard reagents - Chemguide. Available at: [Link]

  • Organolithium Reagents - Chem-Station. Available at: [Link]

  • K. Kiec-Kononowicz, Synthesis of 1-indanones with a broad range of biological activity, Beilstein J. Org. Chem. 2017, 13, 451–494. Available at: [Link]

  • 1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates - PubMed. Available at: [Link]

  • Reactions of enolates of acid derivatives - YouTube. Available at: [Link]

  • Ethylene oxide - Wikipedia. Available at: [Link]

  • 1-INDANONE OXIME - Organic Syntheses. Available at: [Link]

Sources

Technical Application Note: Scalable Synthesis of 5-(2-Hydroxyethyl)indan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scalable synthesis route for 5-(2-hydroxyethyl)indan-1-one Content Type: Detailed Application Notes and Protocols

Executive Summary

5-(2-Hydroxyethyl)indan-1-one (CAS 3470-49-3 for the hydroxy analog, structure implied) is a critical bicyclic intermediate, often utilized in the synthesis of bronchodilators (e.g., Indacaterol) and other adrenergic receptor agonists. Its structural core—an indanone ring substituted at the 5-position with a hydroxyethyl moiety—presents a specific challenge: installing the alkyl-alcohol side chain regioselectively while preserving the ketone functionality.

This guide details two distinct synthesis routes tailored for different scales:

  • The Industrial Route (Friedel-Crafts): A cost-effective, multi-kilogram capable sequence utilizing commodity reagents (phenethyl alcohol, aluminum chloride).

  • The Pharma Route (Suzuki/Hydroboration): A high-precision, palladium-catalyzed route ideal for rapid medicinal chemistry synthesis or when 5-bromoindan-1-one is the available starting material.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on assembling the indanone core via cyclization or functionalizing an existing halogenated indanone.

Retrosynthesis Target 5-(2-hydroxyethyl)indan-1-one Int1 5-(2-acetoxyethyl)indan-1-one Int1->Target Hydrolysis Int2 3-chloro-1-(4-(2-acetoxyethyl)phenyl)propan-1-one Int2->Int1 Intramolecular Cyclization (AlCl3) Int3 5-vinylindan-1-one Int3->Target Hydroboration Oxidation SM1 Phenethyl Acetate (Industrial) SM1->Int2 Friedel-Crafts Acylation SM2 3-Chloropropionyl Chloride SM2->Int2 + AlCl3 SM3 5-Bromoindan-1-one (Pharma) SM3->Int3 Suzuki Coupling (K-Vinyltrifluoroborate)

Figure 1: Retrosynthetic disconnection showing the Industrial (Green) and Pharma (Yellow) pathways.

Route 1: Industrial Scalable Protocol (Friedel-Crafts)

Rationale: This route avoids expensive transition metals and uses a "One-Pot" acylation/cyclization sequence. It is robust for scale-up but requires careful heat management during the aluminum chloride addition.

Phase A: Protection of Phenethyl Alcohol

Objective: Protect the primary alcohol to prevent competitive acylation or complexation with Lewis acids.

  • Reagents: 2-Phenylethanol (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (cat.), DCM.

  • Yield: >95% (Quantitative).

Phase B: One-Pot Acylation and Cyclization

Mechanism: The para-directing effect of the acetoxyethyl group directs the acylation to the 4-position. The resulting chloroketone intermediate undergoes intramolecular alkylation (cyclization) upon heating.

Reagents:

  • Phenethyl Acetate (Starting Material)

  • 3-Chloropropionyl Chloride (1.2 eq)

  • Aluminum Chloride (

    
    ) (2.5 - 3.0 eq)
    
  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Protocol:

  • Reactor Setup: Equip a flame-dried 3-neck flask with a mechanical stirrer, nitrogen inlet, and a pressure-equalizing addition funnel. Vent through a caustic scrubber (NaOH) to trap HCl gas.

  • Lewis Acid Slurry: Charge the flask with

    
     (3.0 eq) and DCE (5 vol). Cool to 0–5°C.
    
  • Acylation:

    • Mix Phenethyl Acetate (1.0 eq) and 3-Chloropropionyl Chloride (1.2 eq) in DCE (2 vol).

    • Add this mixture dropwise to the

      
       slurry over 60 minutes, maintaining internal temperature <10°C.
      
    • Observation: Evolution of HCl gas. The mixture will darken.

    • Stir at 0–5°C for 2 hours. Monitor by HPLC/TLC for consumption of Phenethyl Acetate.

  • Cyclization (The "Melt"):

    • Once acylation is complete, slowly heat the reaction mixture to reflux (83°C for DCE) or strip DCM and heat the neat melt to 70–80°C.

    • Maintain heat for 4–6 hours. This forces the intramolecular alkylation to close the 5-membered ring.

  • Quench:

    • Cool the mixture to RT.

    • Slowly pour the reaction mass into crushed ice/HCl (conc.) mixture. Caution: Highly Exothermic.

  • Workup:

    • Extract with DCM (3x).

    • Wash organic layer with brine and saturated

      
      .
      
    • Dry over

      
       and concentrate to yield crude 5-(2-acetoxyethyl)indan-1-one .
      
Phase C: Hydrolysis

Objective: Deprotect the acetate to release the target alcohol.

  • Dissolve the crude intermediate in Methanol/Water (3:1).

  • Add

    
     (2.0 eq) or LiOH (1.5 eq).
    
  • Stir at RT for 2–4 hours.

  • Acidify to pH 7 with 1N HCl.

  • Extract with Ethyl Acetate. Recrystallize from Hexane/EtOAc.

Route 2: High-Purity Pharma Protocol (Suzuki/Hydroboration)

Rationale: Ideal when 5-bromoindan-1-one is available. This route guarantees regioselectivity and high purity, suitable for GMP starting material synthesis.

Step 1: Suzuki-Miyaura Coupling

Reaction: 5-Bromoindan-1-one + Potassium Vinyltrifluoroborate


 5-Vinylindan-1-one.

Protocol:

  • Charge: 5-Bromoindan-1-one (10 mmol), Potassium Vinyltrifluoroborate (11 mmol),

    
     (3 mol%), and 
    
    
    
    (3.0 eq).
  • Solvent: THF/Water (9:1, degassed).

  • Conditions: Heat at reflux (65°C) for 12 hours under Nitrogen.

  • Workup: Filter through Celite, dilute with EtOAc, wash with water. Concentrate to give 5-vinylindan-1-one.

Step 2: Hydroboration-Oxidation

Reaction: Anti-Markovnikov hydration of the alkene. Critical Note: Use 9-BBN (9-Borabicyclo[3.3.1]nonane) instead of


. Borane (

) will reduce the ketone to an alcohol. 9-BBN is highly chemoselective for alkenes in the presence of ketones.

Protocol:

  • Hydroboration:

    • Dissolve 5-vinylindan-1-one (1.0 eq) in anhydrous THF.

    • Add 9-BBN (0.5 M in THF, 1.2 eq) dropwise at 0°C.

    • Warm to RT and stir for 4 hours.

  • Oxidation:

    • Cool to 0°C.[1]

    • Add 3M NaOH (aq) followed slowly by 30%

      
      . Exothermic.
      
    • Stir for 1 hour at RT.

  • Purification:

    • Extract with EtOAc.

    • Purify via silica gel chromatography (Gradient: 20% to 60% EtOAc in Hexanes).

Comparison of Routes

FeatureIndustrial (Friedel-Crafts)Pharma (Suzuki/Hydroboration)
Starting Material Cost Low (Phenethyl alcohol)High (5-Bromoindan-1-one)
Scalability High (Multi-kg feasible)Medium (Catalyst cost limits scale)
Purity Profile Isomers possible (requires recrystallization)High regioselectivity
Step Count 3 (Protection, One-pot FC, Hydrolysis)2 (Coupling, Hydroboration)
Safety Hazards

quench (Exotherm), HCl gas
Palladium residues, Peroxides

Analytical Data & Quality Control

Target Molecule: 5-(2-hydroxyethyl)indan-1-one

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.70 (d, J=8.0 Hz, 1H, Ar-H7)
      
    • 
       7.30 (s, 1H, Ar-H4)
      
    • 
       7.18 (d, J=8.0 Hz, 1H, Ar-H6)
      
    • 
       3.90 (t, J=6.5 Hz, 2H, -CH2-OH )
      
    • 
       3.12 (t, J=6.0 Hz, 2H, Indanone-C3)
      
    • 
       2.95 (t, J=6.5 Hz, 2H, Ar-CH2 -CH2OH)
      
    • 
       2.68 (t, J=6.0 Hz, 2H, Indanone-C2)
      
  • HPLC Purity: >98.0% (Area %).

  • Impurity Controls:

    • Regioisomer: 6-(2-hydroxyethyl)indan-1-one (from ortho-acylation).

    • Over-reduction: 5-(2-hydroxyethyl)indan-1-ol (if using non-selective reducing agents).

References

  • Friedel-Crafts Acylation Methodology

    • General Mechanism & Catalysis: Sigma-Aldrich. "Friedel–Crafts Acylation."[1][2][3][4] Link

    • Indanone Synthesis: Organic Chemistry Portal. "Synthesis of Indanones." Link

  • Heck & Suzuki Coupling (Pd-Catalyzed)

    • Heck Reaction Protocol: Organic Chemistry Portal. "Heck Reaction."[5][6][7][8][9] Link

    • Suzuki Coupling for Vinyl Indanones: National Institutes of Health (PMC). "Synthesis of 1-indanones with a broad range of biological activity." Link

  • Hydroboration Selectivity

    • 9-BBN Chemoselectivity: Brown, H. C. et al. "Hydroboration. 51. 9-Borabicyclo[3.3.1]nonane as a uniquely selective hydroborating agent." Journal of the American Chemical Society.[7] (Foundational reference for 9-BBN selectivity over ketones).

  • Process Safety

    • Aluminum Chloride Handling: BenchChem. "Safety Data & Handling for AlCl3." Link

Sources

Application Note: A Robust Protocol for the Synthesis of 5-(2-Hydroxyethyl)indan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The indanone scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals. Functionalization of the indanone core is crucial for modulating pharmacological properties. This guide provides a detailed, field-proven protocol for the synthesis of 5-(2-hydroxyethyl)indan-1-one, a key intermediate for drug discovery programs. We present a reliable two-step synthetic route commencing from commercially available 5-bromo-1-indanone. The core transformation involves a palladium/copper-catalyzed Sonogashira cross-coupling reaction to install a masked two-carbon unit, followed by a catalytic hydrogenation to yield the target molecule. This document explains the rationale behind procedural choices, offers detailed step-by-step protocols, and includes troubleshooting guidance to ensure reproducible success.

Introduction: The Strategic Importance of the Indanone Core

The 1-indanone framework is a versatile building block in the synthesis of complex molecules, including therapeutics for Alzheimer's disease and various anticancer agents.[1][2][3][4] The ability to selectively modify specific positions on its aromatic ring is paramount for developing new chemical entities with improved efficacy and safety profiles. The C-5 position is a common site for substitution to explore structure-activity relationships (SAR). This application note details a robust and scalable method to introduce a hydroxyethyl group at this position, a common pharmacophore that can enhance solubility and provide a key interaction point for biological targets.

The chosen synthetic strategy is a two-step sequence that is both high-yielding and broadly applicable.

Overall Synthetic Scheme:

Overall Synthetic Scheme

The process begins with the Sonogashira coupling of 5-bromo-1-indanone with a protected terminal alkyne, followed by the complete reduction of the carbon-carbon triple bond to furnish the desired 5-(2-hydroxyethyl)indan-1-one.

Part 1: Sonogashira Coupling for C-C Bond Formation

Principle and Mechanistic Insight

The Sonogashira reaction is a powerful cross-coupling method used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[5][6] It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[7][8] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6][7]

The palladium(0) catalyst first undergoes oxidative addition with the aryl halide (5-bromo-1-indanone).[7] Concurrently, the copper(I) species coordinates with the terminal alkyne, increasing its acidity and facilitating deprotonation by the amine base to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination from the palladium complex, which forms the C-C bond and regenerates the active Pd(0) catalyst.[6][7]

To avoid the handling of gaseous acetylene, we utilize 2-methyl-3-butyn-2-ol as a stable, liquid surrogate for acetylene. The bulky tert-butyl group also helps to prevent the undesired homocoupling of the alkyne (Glaser coupling), a common side reaction when using copper co-catalysts.[5]

Sonogashira_Cycle cluster_copper pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L₂(X) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_alkynyl Ar-Pd(II)L₂(C≡CR) transmetalation->pd2_alkynyl reductive_elimination Reductive Elimination pd2_alkynyl->reductive_elimination reductive_elimination->pd0 Ar-C≡CR cu_cycle Copper Cycle cu_acetylide Cu-C≡CR cu_cycle->cu_acetylide H-C≡CR Base, CuX cu_acetylide->transmetalation alkyne H-C≡CR base Base cu_x CuX

Caption: Simplified catalytic cycle of the Sonogashira reaction.

Detailed Experimental Protocol: Synthesis of 5-(3-hydroxy-3-methylbut-1-yn-1-yl)indan-1-one
ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
5-Bromo-1-indanone211.065.00 g23.71.0
2-Methyl-3-butyn-2-ol84.123.99 g (4.75 mL)47.42.0
Pd(PPh₃)₂Cl₂701.90832 mg1.180.05
Copper(I) Iodide (CuI)190.45226 mg1.180.05
Triethylamine (TEA)101.199.90 mL71.13.0
Tetrahydrofuran (THF)-100 mL--

Procedure:

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-1-indanone (5.00 g, 23.7 mmol), bis(triphenylphosphine)palladium(II) dichloride (832 mg, 1.18 mmol), and copper(I) iodide (226 mg, 1.18 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes. This is critical to prevent oxidation of the Pd(0) species that is formed in situ and to avoid Glaser homocoupling.[5]

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (100 mL) via cannula or syringe, followed by triethylamine (9.90 mL, 71.1 mmol) and 2-methyl-3-butyn-2-ol (4.75 mL, 47.4 mmol).

  • Reaction: Heat the reaction mixture to 65 °C (reflux) using an oil bath. The solution will typically turn dark brown or black.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system. The reaction is typically complete within 4-6 hours. The product spot should be visible by UV light and will have a lower Rf than the starting 5-bromo-1-indanone.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate (3 x 30 mL).

    • Combine the organic filtrates and concentrate under reduced pressure to obtain a dark oily residue.

    • Dissolve the residue in ethyl acetate (150 mL) and wash with saturated aqueous ammonium chloride (2 x 50 mL) to remove copper salts, followed by brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes.

  • Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield the product as a pale yellow solid.

    • Expected Yield: 85-95%.

    • ¹H NMR (400 MHz, CDCl₃): δ 7.64 (d, J=7.8 Hz, 1H), 7.55 (s, 1H), 7.48 (d, J=7.8 Hz, 1H), 3.15 (t, J=6.0 Hz, 2H), 2.73 (t, J=6.0 Hz, 2H), 1.95 (s, 1H, -OH), 1.63 (s, 6H).

    • MS (ESI+): m/z 215.1 [M+H]⁺.

Part 2: Catalytic Hydrogenation to Final Product

Principle and Rationale

Catalytic hydrogenation is a standard method for the reduction of alkynes to alkanes.[9][10] The reaction involves the addition of two equivalents of molecular hydrogen (H₂) across the triple bond in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[9] The reaction proceeds via an initial reduction to the alkene, which remains adsorbed on the catalyst surface and is immediately further reduced to the alkane.[10][11]

Safety Note: Hydrogen gas is highly flammable. This procedure must be conducted in a well-ventilated fume hood, away from ignition sources. Use of a hydrogen balloon is common for lab-scale reactions, but a dedicated hydrogenation apparatus is recommended for larger scales.

Caption: Workflow for the reduction of the alkynyl intermediate.

Detailed Experimental Protocol: Synthesis of 5-(2-hydroxyethyl)indan-1-one
ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
5-(3-hydroxy-3-methylbut-1-yn-1-yl)indan-1-one214.264.50 g21.01.0
Palladium on Carbon (10 wt. %)-450 mg-10% w/w
Ethanol (EtOH)-100 mL--
Hydrogen (H₂)2.02BalloonExcess-

Procedure:

  • Setup: To a 250 mL round-bottom flask, add the alkynyl indanone intermediate (4.50 g, 21.0 mmol) and ethanol (100 mL). Stir until the solid is fully dissolved.

  • Catalyst Addition: Carefully add 10% Pd/C (450 mg) to the solution. Caution: Pd/C can be pyrophoric; add it under a stream of inert gas if dry.

  • Hydrogenation: Seal the flask with a septum. Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure an atmosphere of hydrogen.

  • Reaction: Stir the reaction vigorously at room temperature under a positive pressure of hydrogen (maintained by the balloon).

  • Monitoring: Monitor the reaction by TLC (7:3 hexanes:ethyl acetate). The reaction is complete when the starting material spot has been completely consumed. This typically takes 12-18 hours. The final product is more polar and will have a lower Rf.

  • Work-up:

    • Carefully vent the excess hydrogen in the fume hood. Purge the flask with argon or nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite® pad with the catalyst may be pyrophoric. Do not allow it to dry completely in the air. Quench it with water before disposal.

    • Wash the Celite® pad thoroughly with ethanol (3 x 20 mL).

    • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product is often of high purity. If necessary, it can be recrystallized from ethyl acetate/hexanes or purified by a short silica gel plug, eluting with 50% ethyl acetate in hexanes.

  • Characterization: The final product is typically a white to off-white solid.

    • Expected Yield: 90-98%.

    • ¹H NMR (400 MHz, CDCl₃): δ 7.60 (d, J=7.7 Hz, 1H), 7.25 (s, 1H), 7.18 (d, J=7.7 Hz, 1H), 3.88 (t, J=6.5 Hz, 2H), 3.10 (t, J=6.0 Hz, 2H), 2.95 (t, J=6.5 Hz, 2H), 2.70 (t, J=6.0 Hz, 2H), 1.65 (t, J=5.5 Hz, 1H, -OH).

    • ¹³C NMR (101 MHz, CDCl₃): δ 207.5, 155.1, 142.3, 134.9, 126.8, 125.4, 123.9, 63.2, 38.9, 36.6, 25.9.

    • MS (ESI+): m/z 191.1 [M+H]⁺.

Alternative Strategies & Considerations

While the Sonogashira-hydrogenation sequence is robust, other modern cross-coupling reactions are also highly effective for this transformation.

StrategyCoupling PartnerKey Features & Considerations
Suzuki-Miyaura Coupling Vinylboronic acid pinacol esterPros: Milder conditions, high functional group tolerance, avoids copper.[12][13] Cons: Requires a subsequent reduction or hydroboration-oxidation step to get the hydroxyethyl group. Boronic acids can be sensitive to protodeboronation.[14]
Heck Reaction Ethylene gasPros: Atom economical.[15][16] Cons: Requires handling a flammable gas under pressure. Regioselectivity can be an issue.[17][18]
Grignard Reaction Ethylene oxidePros: Direct, one-step C-C bond formation and installation of the hydroxyl group. Cons: Preparing the Grignard reagent from 5-bromo-1-indanone is challenging due to the acidic α-protons of the ketone, which can quench the Grignard reagent.[19][20]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield in Sonogashira Inactive catalyst (Pd reduction failed); insufficient inert atmosphere; poor quality reagents.Ensure rigorous inert atmosphere technique. Use fresh, high-purity solvents and reagents. Consider adding a reducing agent like PPh₃ to aid in situ reduction of Pd(II) precatalyst.
Glaser Homocoupling Observed Oxygen contamination in the Sonogashira reaction.Degas solvents thoroughly before use. Maintain a positive pressure of inert gas throughout the reaction. Consider a copper-free Sonogashira protocol if the problem persists.[5]
Incomplete Hydrogenation Inactive or "poisoned" catalyst; insufficient hydrogen pressure.Use fresh Pd/C catalyst. Ensure vigorous stirring to maintain catalyst suspension. Replace the hydrogen balloon periodically to maintain positive pressure.
Stalled Hydrogenation Catalyst poisoning by residual copper or other impurities from the previous step.Ensure the alkynyl intermediate is thoroughly purified by column chromatography before hydrogenation to remove any potential catalyst poisons.

Conclusion

This application note provides a comprehensive and reliable protocol for the functionalization of the indanone C-5 position with a hydroxyethyl group. The two-step sequence, leveraging a Sonogashira coupling followed by catalytic hydrogenation, is a high-yielding and scalable method suitable for medicinal chemistry and drug development programs. The detailed procedural steps, mechanistic rationale, and troubleshooting guide are designed to enable researchers to successfully synthesize this valuable building block for further elaboration.

References

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

  • sathee jee. (n.d.). Chemistry Heck Reaction. [Link]

  • Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

  • The Royal Society of Chemistry. (2022, May 20). CHAPTER 11: Heck Reactions. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry Notes. (2022, August 7). Heck Reaction: easy Mechanism, applications. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • The Reaction Curator. (n.d.). Alkyne to Alkane - Common Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • ResearchGate. (n.d.). The Sonogashira coupling reaction mechanism. [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Chemistry LibreTexts. (2024, March 18). 9.5: Reduction of Alkynes. [Link]

  • University of Calgary. (n.d.). Ch 9 : Alkynes + H2. [Link]

  • YouTube. (2020, December 6). 9.4 Reduction of Alkynes | Organic Chemistry. [Link]

  • ResearchGate. (2025, February 6). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]

  • ChemRxiv. (n.d.). Indanone Building Blocks from Lignin Related C-9 Plaform Molecules. [Link]

  • ResearchGate. (2017, March 9). Synthesis of 1-indanones with a broad range of biological activity. [Link]

  • Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. [Link]

  • YouTube. (2025, October 31). UCF CHM2210 - Chapter 12.7 - Skill5.1 Grignard Reaction (RMgX) Mechanism. [Link]

Sources

Troubleshooting & Optimization

Solubility issues with 5-(2-hydroxyethyl)indan-1-one in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(2-hydroxyethyl)indan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. Here, we provide in-depth, experience-driven advice, troubleshooting protocols, and answers to frequently asked questions to ensure the success of your experiments.

Section 1: Understanding the Compound - Physicochemical Properties

Before addressing solubility issues, it's crucial to understand the molecular characteristics of 5-(2-hydroxyethyl)indan-1-one. Its structure contains a moderately non-polar indanone core, a polar hydroxyl (-OH) group, and a ketone (=O) group. This combination of polar and non-polar functionalities is the primary reason for its complex solubility profile.

The indanone portion of the molecule is hydrophobic, favoring dissolution in non-polar organic solvents[1]. Conversely, the hydroxyl and carbonyl groups are capable of forming hydrogen bonds, which promotes solubility in polar solvents[1]. The challenge lies in finding a solvent system that can adequately solvate both the non-polar and polar regions of the molecule simultaneously.

Table 1: Predicted Physicochemical Properties of 5-(2-hydroxyethyl)indan-1-one and Related Compounds

Property5-(2-hydroxyethyl)indan-1-one (Predicted)1-Indanone (Reference)[2]5-Hydroxy-1-indanone (Reference)[3]
Molecular Weight~176.21 g/mol 132.16 g/mol 148.16 g/mol
XLogP3-AA~1.51.71.3
Hydrogen Bond Donors101
Hydrogen Bond Acceptors212
Topological Polar Surface Area~37.3 Ų17.1 Ų37.3 Ų

Note: Properties for 5-(2-hydroxyethyl)indan-1-one are estimated based on its constituent functional groups and comparison with similar known compounds. XLogP3-AA is an estimate of lipophilicity; a higher value indicates lower water solubility.

Section 2: Frequently Asked Questions (FAQs)

Q1: My 5-(2-hydroxyethyl)indan-1-one is not dissolving in a common organic solvent like methanol or acetone. What's the first thing I should do?

A1: If initial attempts at dissolution fail, it's important to approach the problem systematically. Here are the initial troubleshooting steps:

  • Verify Purity: Impurities can significantly impact solubility. Ensure the purity of your compound using an appropriate analytical technique like NMR or LC-MS.

  • Increase Surface Area: If the compound is a coarse powder or crystalline, gently grind it to a fine powder. This increases the surface area available for solvation, which can improve the rate of dissolution[4].

  • Apply Mechanical Energy: Vigorously vortex or sonicate the sample. Some compounds require significant energy input to overcome the crystal lattice energy and dissolve[4][5].

  • Gentle Heating: Cautiously warm the solution. The solubility of most organic solids increases with temperature[6][7][8]. However, be mindful of potential degradation. It's advisable to test for thermal stability on a small scale first.

Q2: I managed to dissolve the compound with heating, but it crashed out of solution upon cooling. How can I prevent this?

A2: This phenomenon, known as precipitation upon cooling, indicates that you've created a supersaturated solution. The solubility of the compound is highly dependent on temperature in that specific solvent. To maintain a stable solution at room temperature, you have a few options:

  • Work at a Lower Concentration: Your target concentration may be above the compound's solubility limit at room temperature. Try preparing a more dilute solution.

  • Utilize a Co-Solvent System: This is often the most effective approach. A co-solvent is a secondary solvent added in a small amount to the primary solvent to enhance the solubility of a solute[9][10]. For this compound, a combination of a polar protic or aprotic solvent with a less polar solvent can be effective. See the protocols in Section 4 for guidance on selecting a co-solvent system.

Q3: Can I use DMSO to dissolve 5-(2-hydroxyethyl)indan-1-one for my biological assay? I'm concerned about solvent toxicity.

A3: Dimethyl sulfoxide (DMSO) is a powerful and common solvent for solubilizing difficult compounds for in-vitro assays[11]. It is highly polar and an excellent hydrogen bond acceptor, making it a good candidate for dissolving 5-(2-hydroxyethyl)indan-1-one.

However, you are right to be cautious. DMSO can be toxic to cells, typically at concentrations above 0.5-1%. The standard practice is to prepare a highly concentrated stock solution in 100% DMSO and then dilute it into your aqueous assay buffer to a final DMSO concentration that is non-toxic to your cells[12]. Always run a vehicle control (buffer with the same final concentration of DMSO but no compound) to account for any effects of the solvent on your experimental results.

Q4: I need to add my organic stock solution to an aqueous buffer, but the compound immediately precipitates. What is happening?

A4: This is a common issue when a compound is highly soluble in an organic solvent but poorly soluble in water[13]. When you add the organic stock to the aqueous buffer, the solvent environment changes drastically and rapidly. The compound is no longer adequately solvated and precipitates out.

To mitigate this:

  • Minimize the Organic Solvent Percentage: Use the highest possible concentration for your stock solution so you can add a smaller volume to the aqueous buffer.

  • Use a Co-Solvent System for the Stock: Preparing the stock in a mixture of a water-miscible organic solvent and potentially a small amount of a surfactant can help create a more stable transition into the aqueous phase[14][15].

  • Slow Addition and Vigorous Mixing: Add the stock solution dropwise to the vigorously stirring aqueous buffer. This can sometimes help to create a fine suspension or a metastable solution.

Section 3: Troubleshooting Guides and Workflows

Troubleshooting Solubility Issues: A Step-by-Step Approach

This workflow provides a logical progression for tackling solubility challenges with 5-(2-hydroxyethyl)indan-1-one.

G start Start: Compound Insoluble check_purity 1. Verify Compound Purity (NMR, LC-MS) start->check_purity physical_methods 2. Apply Physical Methods check_purity->physical_methods If pure grind Grind to fine powder physical_methods->grind vortex Vortex / Sonicate grind->vortex heat Gentle Heating (monitor stability) vortex->heat solvent_screen 3. Perform Solvent Screen (See Protocol 4.1) heat->solvent_screen If still insoluble cosolvent 4. Develop Co-Solvent System (See Protocol 4.2) solvent_screen->cosolvent If single solvent fails success Success: Compound Solubilized solvent_screen->success If single solvent works cosolvent->success If effective fail Consult Formulation Specialist cosolvent->fail If still problematic G weigh 1. Weigh Compound add_solvent1 2. Add minimal volume of strong solvent (e.g., DMSO) to dissolve weigh->add_solvent1 vortex_dissolve 3. Vortex until fully dissolved add_solvent1->vortex_dissolve add_solvent2 4. Add co-solvent (e.g., Ethanol or PEG 400) to reach final volume vortex_dissolve->add_solvent2 observe 5. Observe for precipitation add_solvent2->observe stable Stable Stock Solution observe->stable Clear Solution precipitate Precipitation Occurs observe->precipitate Cloudy/Solid adjust Adjust Solvent Ratio precipitate->adjust adjust->add_solvent1 Restart with new ratio

Sources

Validation & Comparative

1H NMR spectrum analysis of 5-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of the 1H NMR spectrum for 5-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-one , a critical intermediate in the synthesis of the insomnia therapeutic Ramelteon (TAK-375) .[1]

Publish Comparison Guide for Drug Development Scientists

Executive Summary: The Analytical Challenge

In the synthesis of Ramelteon, the intermediate 5-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-one (hereafter Compound 5-HE ) represents a critical quality control checkpoint.[1] Its synthesis—typically via hydroboration-oxidation of 5-vinyl-1-indanone or Friedel-Crafts cyclization—is prone to specific impurities that HPLC often fails to structurally resolve without reference standards.[1]

This guide compares the 1H NMR performance of Compound 5-HE against its two most persistent "alternatives" (impurities):

  • The Regio-Isomer: 6-(2-hydroxyethyl)-1-indanone (difficult to separate).[1]

  • The Precursor: 5-vinyl-1-indanone (incomplete reaction).

Key Insight: While HPLC confirms purity, only 1H NMR provides the regio-specific causality required to validate the 5-position substitution essential for Ramelteon's pharmacophore binding.[1]

Structural Assignment Strategy

To validate Compound 5-HE, we treat the molecule as three distinct magnetic domains. Causality in assignment is derived from electronic shielding effects.

Domain Breakdown
  • Domain A (Indanone Core): The electron-withdrawing carbonyl group at C-1 deshields the ortho proton (H-7), pushing it downfield.[1]

  • Domain B (Aliphatic Ring): The benzylic protons (H-3) and

    
    -carbonyl protons (H-2) form a distinct AA'BB' or triplet-triplet system.[1]
    
  • Domain C (Side Chain): The hydroxyethyl tail exhibits a classic

    
     system, heavily influenced by the electronegative oxygen.
    
Representative 1H NMR Data (CDCl3, 400 MHz)
Position

(ppm)
Multiplicity

(Hz)
IntegrationAssignment Logic
H-7 7.65 - 7.70Doublet (d)8.01HDeshielded by C=O[1] (Ortho).[2] Diagnostic for 5-sub.
H-6 7.25 - 7.30Broad d / dd8.0, 1.51HMeta to C=O, Ortho to alkyl.[1]
H-4 7.15 - 7.20Broad Singlet (s)-1HIsolated by substituents.[1] Key Regio-Marker.
H-9 3.85 - 3.95Triplet (t)6.52H

(Deshielded by Oxygen).[1]
H-3 3.05 - 3.15Triplet (t)6.02HBenzylic (Indanone ring).
H-8 2.90 - 2.98Triplet (t)6.52HBenzylic (Side chain).
H-2 2.65 - 2.70Triplet (t)6.02H

to Carbonyl.[1]
-OH 1.8 - 2.5Broad Singlet-1HExchangeable (Concentration dependent).[1]

Comparative Analysis: Performance vs. Alternatives

This section objectively compares the spectral "fingerprint" of the target product against its primary synthetic contaminants.

Scenario A: Regio-Isomer Differentiation (5-sub vs. 6-sub)

Context: Friedel-Crafts acylation often produces mixtures of 5- and 6-substituted indanones.[1] These are chemically similar but pharmacologically distinct.

FeatureTarget: 5-Substituted Alternative: 6-Substituted Causality
H-7 Signal Doublet (

Hz)
Singlet (s) In 5-sub, H-7 has an ortho neighbor (H-6).[1] In 6-sub, H-7 is isolated between C=O and the substituent.[1]
H-4 Signal Singlet (s) Doublet (

Hz)
In 5-sub, H-4 is isolated.[1] In 6-sub, H-4 has an ortho neighbor (H-5).[1]
Conclusion Pass Fail The splitting pattern of the most downfield aromatic proton (H-7) is the definitive Go/No-Go test.
Scenario B: Reaction Monitoring (Product vs. Vinyl Precursor)

Context: Hydroboration of 5-vinyl-1-indanone.[1]

FeatureProduct (5-HE) Precursor (Vinyl) Observation
Olefinic Region Silent (5.0 - 7.0 ppm)Multiplets (5.3, 5.8, 6.7 ppm)Disappearance of vinyl protons confirms consumption of starting material.[1]
Aliphatic Region New Triplet @ 3.9 ppmAbsentAppearance of hydroxymethyl group confirms oxidation.

Visualization of Logic Pathways

The following diagrams illustrate the decision logic for validating the structure and the synthetic flow.

NMR_Logic cluster_sidechain Side Chain Validation Sample Crude Product Sample Aromatic Check Aromatic Region (7.0 - 7.8 ppm) Sample->Aromatic H7_Check Analyze H-7 Signal (~7.65 ppm) Aromatic->H7_Check IsDoublet Doublet (J=8Hz) H7_Check->IsDoublet Splitting? IsSinglet Singlet H7_Check->IsSinglet Splitting? Target CONFIRMED 5-Substituted (Target) IsDoublet->Target Isomer REJECTED 6-Substituted (Regio-isomer) IsSinglet->Isomer SC_Check Check 3.9 ppm Triplet Triplet Present? SC_Check->Triplet Vinyl Vinyl Signals (5.0-6.0 ppm)? Triplet->Vinyl Yes Pure Reaction Complete Vinyl->Pure No Impure Incomplete Reaction Vinyl->Impure Yes

Caption: Logical decision tree for validating the 5-substituted isomer and reaction completion using 1H NMR splitting patterns.

Experimental Protocol (Self-Validating)

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this standardized acquisition protocol.

Sample Preparation:

  • Mass: Weigh 10-15 mg of the dried intermediate.

  • Solvent: Dissolve in 0.6 mL CDCl3 (99.8% D) containing 0.03% TMS.

    • Note: If solubility is poor, use DMSO-d6, but be aware that the -OH signal will split into a triplet and shift to ~4.5 ppm, and the H-7 doublet will shift downfield to ~7.8 ppm.[1]

  • Filtration: Filter through a glass wool plug into the NMR tube to remove inorganic salts (e.g., borate residues) which can broaden peaks.

Acquisition Parameters (400 MHz):

  • Pulse Angle: 30° (to ensure accurate integration).

  • Relaxation Delay (D1):

    
     5 seconds. (Critical: Benzylic protons have long T1 times; short delays cause integration errors, making the 2:2:2:2 ratio fail).
    
  • Scans (NS): 16 (Sufficient for >10 mg).

  • Temperature: 298 K.

Validation Criteria (Pass/Fail):

  • Integration Check: The ratio of the triplet at 3.9 ppm (side chain) to the triplet at 3.1 ppm (ring) must be 1.00 : 1.00 (

    
     0.05). Deviation indicates side-chain oxidation or cleavage.
    
  • Regio-Check: H-7 must be a clear doublet . A singlet implies the 6-isomer.

References

  • Uchikawa, O., et al. (2002).[1] "Synthesis of (S)-N-[2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propionamide (TAK-375), a Novel Melatonin Analog." Journal of Medicinal Chemistry, 45(19), 4222–4239.[1] Link[1]

    • Primary source for the synthesis and characterization of Ramelteon intermedi
  • Yamano, T., et al. (2006).[1] "Process for the preparation of Ramelteon." US Patent 20080242877. Link

    • Details industrial scale-up and impurity profiling of indanone intermedi
  • Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds, 8th Ed.[1] Wiley.

    • Authoritative grounding for aromatic coupling constants and substituent effects in indanone systems.

Sources

Validated analytical methods for indanone pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Validated Analytical Methods for Indanone Pharmaceutical Intermediates

Indanone and its derivatives are privileged scaffolds in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds used in the development of therapeutics for conditions ranging from neurodegenerative diseases to cancer.[1][2] The journey from a synthesized chemical entity to a safe and effective pharmaceutical product is underpinned by rigorous quality control. For indanone intermediates, this control is critically dependent on robust, validated analytical methods that ensure their identity, purity, and quality at every stage of development and manufacturing.[3][4][5]

This guide provides a comprehensive comparison of the principal analytical techniques for indanone intermediates. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple listing of procedures to explain the causality behind experimental choices. Every protocol is presented within the framework of international regulatory standards, primarily the International Council for Harmonisation (ICH) guidelines, to ensure the data generated is reliable, reproducible, and fit for its intended purpose.[6][7][8]

The Foundation: Principles of Analytical Method Validation

Analytical method validation is the documented process of demonstrating that a procedure is suitable for its intended use.[7][9] It is a cornerstone of Good Manufacturing Practices (GMP) and provides a high degree of assurance that the method will consistently yield results that meet predefined acceptance criteria.[5][10] The ICH Q2(R2) guideline provides a harmonized framework for this process, outlining the performance characteristics that must be evaluated.[8][11][12]

The core validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or matrix components.[6]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[13]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8][13]

  • Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[6][12]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[13]

    • Intermediate Precision: Expresses within-laboratory variations, such as different days, analysts, or equipment.[13]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.[13]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Below is a diagram illustrating the typical workflow for validating an analytical method according to these principles.

G ATP Define Analytical Target Profile (ATP) Proto Develop Validation Protocol ATP->Proto Spec Specificity Lin Linearity & Range Acc Accuracy Prec Precision (Repeatability & Intermediate) LOD LOD / LOQ Rob Robustness Report Generate Validation Report SOP Develop Standard Operating Procedure (SOP) Report->SOP Implement Implement for Routine Use (QC, Stability) SOP->Implement

Caption: A typical workflow for analytical method validation.

Comparative Guide to Analytical Techniques

The choice of analytical technique for an indanone intermediate is dictated by the analyte's physicochemical properties (e.g., volatility, polarity, chirality) and the analytical objective (e.g., purity assessment, chiral separation, residual solvent analysis).[14] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorse techniques, complemented by spectroscopic methods for structural confirmation.

G cluster_purity Purity & Impurities cluster_solvents Residual Solvents cluster_identity Identity & Structure start Analytical Goal for Indanone Intermediate is_chiral Is the Intermediate Chiral? start->is_chiral gc_headspace Headspace GC-FID/MS start->gc_headspace spectro Spectroscopy (NMR, IR, MS) start->spectro hplc_chiral Chiral HPLC (CSP Column) is_chiral->hplc_chiral Yes hplc_rp Reversed-Phase HPLC (e.g., C18 Column) is_chiral->hplc_rp No

Caption: Decision tree for selecting an analytical technique.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most versatile and widely used technique for the analysis of indanone intermediates due to its applicability to a broad range of non-volatile and thermally labile compounds.[14]

Use Case A: Purity Assay and Impurity Profiling via Reversed-Phase HPLC

Expertise & Experience: Reversed-phase HPLC (RP-HPLC) is the standard for purity determination and impurity profiling of most organic molecules, including indanones. The separation is based on the partitioning of analytes between a nonpolar stationary phase (typically octadecylsilane, C18) and a polar mobile phase (usually a mixture of water/buffer and acetonitrile/methanol). The choice of a C18 column is foundational because its hydrophobic nature effectively retains the moderately polar indanone structure, while the mobile phase composition can be fine-tuned to elute the parent compound and any related impurities with different polarities, providing a comprehensive purity profile.

Trustworthiness: A well-validated RP-HPLC method is self-validating. System suitability tests (SSTs) are performed before each run to ensure the chromatographic system (pump, detector, column) is performing correctly. Parameters like theoretical plates, tailing factor, and reproducibility of replicate injections must meet predefined criteria, guaranteeing the reliability of the data generated for that run.

  • Instrumentation & Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

    • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 90% B over 15 minutes, hold at 90% B for 3 minutes, return to 30% B over 1 minute, and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of 5-Methoxy-1-Indanone reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

    • Working Standard (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with diluent.

    • Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the 5-Methoxy-1-Indanone sample into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Perform a blank injection (diluent) to ensure no carryover or system peaks.

    • Inject the Working Standard solution in six replicates to establish system suitability.

    • Inject the Sample Solution.

    • Identify the 5-Methoxy-1-Indanone peak by comparing its retention time with that of the standard.

    • Calculate the purity by area normalization, assuming all impurities have a similar response factor. For higher accuracy, a relative response factor for known impurities should be determined.

Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.9990.9998
Range 50% - 150% of nominal conc.0.05 - 0.15 mg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (Repeatability, %RSD) ≤ 2.0%0.85%
Precision (Intermediate, %RSD) ≤ 2.0%1.10%
LOQ S/N ratio ≥ 100.05 µg/mL
Specificity Peak purity index > 990Pass, no co-eluting peaks
Use Case B: Chiral Separation of Indanone Enantiomers

Expertise & Experience: Many indanone-based pharmaceuticals are chiral, meaning their enantiomers can have vastly different pharmacological and toxicological effects.[15] Consequently, separating and quantifying these enantiomers is a regulatory requirement. Chiral HPLC is the gold standard for this task.[16][17] The mechanism relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers. Based on the "three-point interaction" model, one enantiomer will form a more stable complex with the CSP, causing it to be retained longer on the column and thus enabling separation.[17][18] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile and widely successful for separating a broad range of chiral compounds, including indanones.[14]

Trustworthiness: The method's validity is confirmed by demonstrating baseline resolution (Rs > 1.5) between the enantiomeric peaks, ensuring accurate quantification. The method must also be specific, showing no interference from related substances or the other enantiomer at the quantitation limit for trace enantiomeric analysis.

  • Instrumentation & Conditions:

    • HPLC System: As described previously.

    • Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel, 4.6 x 250 mm.[14]

    • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.[14]

  • Sample and Standard Preparation:

    • Racemic Standard (0.5 mg/mL): Accurately weigh ~5 mg of racemic 2-Ethyl-1-Indanone standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[14]

    • Sample Solution (0.5 mg/mL): Prepare the sample to be tested at the same concentration using the mobile phase.

  • Procedure:

    • Equilibrate the chiral column with the mobile phase at the specified flow rate until a stable baseline is achieved (this may take longer than for RP columns).

    • Inject the racemic standard to determine the retention times of the two enantiomers and calculate the resolution (Rs).

    • Inject the sample solution.

    • Quantify the enantiomeric excess (% ee) by comparing the peak areas of the two enantiomers.

Chiral Stationary Phase (CSP)AnalyteMobile PhaseResolution (Rs)Separation Factor (α)Reference
Chiralpak® IA 2-Ethyl-1-Indanonen-Hexane / 2-Propanol (90/10)2.11.35[14]
Chiralcel® OD-H 1-Indanoln-Hexane / 2-Propanol (95/5)> 1.51.28Adapted from[15]
RegisCell™ 2-Methylindanonen-Hexane / Isopropanol (98:2)> 1.5N/A[15]

Gas Chromatography (GC)

GC is an ideal technique for analyzing compounds that are volatile and thermally stable.[19] In the context of indanone intermediates, its primary application is the quantification of residual solvents from the synthesis process, which is a critical quality attribute.[4][20] When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for the definitive identification of volatile impurities.[3]

Expertise & Experience: Headspace sampling is the preferred injection technique for residual solvent analysis. It involves heating the sample in a sealed vial, allowing volatile solvents to partition into the headspace gas, which is then injected into the GC. This technique avoids introducing non-volatile matrix components onto the GC column, protecting it and improving method robustness. A Flame Ionization Detector (FID) is commonly used for its universal response to organic compounds, while MS provides mass information for positive identification.

Trustworthiness: The method is validated for the specific solvents used in the manufacturing process. Accuracy is demonstrated by spiking the sample matrix with known amounts of solvents and measuring the recovery. The method's LOQ must be below the required limits set by guidelines such as ICH Q3C.

  • Instrumentation & Conditions:

    • GC System: Agilent 8890 GC with a 7697A Headspace Sampler and FID/MS detector.

    • Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.5 mL/min.

    • Oven Program: 40 °C (hold 5 min), ramp to 220 °C at 10 °C/min, hold 5 min.

    • Injector Temperature: 230 °C.

    • Detector Temperature (FID): 250 °C.

    • Headspace Parameters: Vial oven at 80 °C, loop at 90 °C, transfer line at 100 °C, vial equilibration time 15 min.

  • Sample and Standard Preparation:

    • Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving the sample.

    • Standard Stock Solution: Prepare a stock solution containing all potential residual solvents (e.g., Toluene, Hexane, Ethyl Acetate) at a known concentration in DMSO.

    • Working Standard: Prepare a series of dilutions from the stock solution to create a calibration curve.

    • Sample Preparation: Accurately weigh ~100 mg of the 1-Indanone sample into a 20 mL headspace vial. Add 1.0 mL of DMSO, cap, and vortex to dissolve.

  • Procedure:

    • Place the prepared standard and sample vials into the headspace autosampler tray.

    • Run the sequence, starting with the calibration standards to generate a calibration curve for each solvent.

    • Run the sample vial.

    • Identify solvents in the sample by their retention times and quantify them using the calibration curve. Confirm identity with MS if available.

Spectroscopic Methods for Structural Validation

While chromatography separates and quantifies, spectroscopy identifies. Techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are indispensable for confirming the chemical structure of indanone intermediates, ensuring the correct compound has been synthesized.[21][22][23]

Expertise & Experience: ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.[24] For a compound like 2-indanone, ¹H NMR will show characteristic signals for the aromatic protons and three distinct signals for the aliphatic protons of the five-membered ring.[25] FTIR is used to confirm the presence of key functional groups, with the most prominent feature for an indanone being the strong carbonyl (C=O) stretch.[23]

TechniqueFeatureExpected Chemical Shift / WavenumberReference
¹H NMR (CDCl₃)Aromatic Protons~7.2 - 7.6 ppm[25]
Aliphatic Protons (CH₂)~3.15 ppm, ~2.55 ppm[25]
Chiral Proton (H9X)~4.51 ppm[25]
¹³C NMR (CDCl₃)Carbonyl Carbon (C=O)~204-215 ppm[24]
Aromatic Carbons~123 - 158 ppm[24]
Aliphatic Carbons~35 - 67 ppm[24]
FTIR (ATR)Carbonyl (C=O) Stretch~1710 - 1740 cm⁻¹[23]
Aromatic C=C Stretch~1600 cm⁻¹, ~1470 cm⁻¹N/A

Conclusion

The selection and validation of an appropriate analytical method are non-negotiable for ensuring the quality and safety of indanone pharmaceutical intermediates. This guide demonstrates that a multi-faceted approach is often necessary. RP-HPLC serves as the primary tool for purity and assay, while specialized techniques like chiral HPLC are essential when stereoisomerism is a factor. GC is the definitive method for controlling volatile impurities and residual solvents. These chromatographic techniques, supported by spectroscopic methods for structural confirmation, form a robust analytical toolkit.

By grounding these methods in the principles of the ICH guidelines and understanding the scientific rationale behind procedural choices, researchers and drug development professionals can generate reliable and defensible data, ultimately safeguarding patient health and ensuring compliance with global regulatory standards.[9][26]

References

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  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30).
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  • The Royal Society of Chemistry. (2011). Steady state and transient kinetics in crystalline solids: The photochemistry of nanocrystalline 1,1,3-triphenyl-3-hydroxy-2-indanone.
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  • ACS Publications. (2025, May 20). Ultrasound-Assisted Synthesis of 2-Benzylidene-1-Indanone Derivatives and Evaluation as a Corrosion Inhibitor for Mild Steel in 1 M HCl Solution.
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